1-methyl-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
1-methylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQHFXKJFJHBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356397 | |
| Record name | 1-methyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118959-44-7 | |
| Record name | 1-methyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-methyl-1H-indole-3-carboxamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-indole-3-carboxamide is a derivative of the indole heterocyclic system, a core structure in many biologically active compounds. Its strategic placement of a methyl group on the indole nitrogen and a carboxamide group at the 3-position makes it a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, structural details, a plausible synthetic route, and potential biological significance based on related compounds.
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized below, providing a clear reference for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| IUPAC Name | 1-methylindole-3-carboxamide | [1] |
| CAS Number | 118959-44-7 | [1] |
| InChI | InChI=1S/C10H10N2O/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H2,11,13) | [1] |
| SMILES | CN1C=C(C2=CC=CC=C21)C(=O)N | |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 174.079312947 Da | [1] |
| Topological Polar Surface Area | 48 Ų | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically achieved from 1-methyl-1H-indole-3-carboxylic acid. This transformation involves the activation of the carboxylic acid followed by amidation.
Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound.
References
Theoretical Properties of 1-methyl-1H-indole-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1H-indole-3-carboxamide is a derivative of the privileged indole scaffold, a core structure in numerous biologically active compounds. This technical guide provides a comprehensive overview of the theoretical properties of this compound, drawing upon computational studies of closely related indole derivatives to predict its electronic structure, physicochemical characteristics, and potential biological activities. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics targeting pathways in which indole derivatives have shown promise, such as the PI3K/Akt/mTOR and NF-κB signaling cascades implicated in cancer. All quantitative data are summarized in structured tables, and detailed hypothetical experimental protocols for its synthesis and characterization are provided. Furthermore, logical diagrams illustrating potential signaling pathways and experimental workflows are presented using the DOT language for visualization.
Physicochemical and Computed Properties
The fundamental physicochemical properties of this compound have been computed and are presented in Table 1. These parameters are crucial for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem |
| Molecular Weight | 174.20 g/mol | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 174.079312947 Da | PubChem[1] |
| Polar Surface Area | 48 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Physical Description | Solid (Predicted) | Sigma-Aldrich |
| Storage Temperature | Ambient | Sigma-Aldrich |
Quantum Chemical Properties (Theoretical)
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons.[3][4] For indole derivatives, the HOMO is typically distributed over the indole ring, indicating its electron-rich nature and susceptibility to electrophilic attack. The LUMO is often located on the substituent at the 3-position, suggesting it as a site for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.[5]
-
HOMO: Expected to be localized on the indole nucleus, indicating its electron-donating capability.
-
LUMO: Likely to be centered on the carboxamide group, highlighting its electron-accepting potential.
-
Energy Gap (ΔE): The magnitude of this gap will influence the molecule's kinetic stability and electronic transitions.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[6][7][8][9][10] For this compound, the MEP would likely show:
-
Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the carbonyl group and the nitrogen of the amide, indicating regions susceptible to electrophilic attack and hydrogen bond donation.
-
Positive Potential (Blue): Located around the hydrogen atoms of the amide group and potentially on the indole ring hydrogens, suggesting sites for nucleophilic attack.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the amidation of 1-methyl-1H-indole-3-carboxylic acid. The following is a generalized protocol based on standard peptide coupling reactions.[11]
Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of this compound.
Materials:
-
1-methyl-1H-indole-3-carboxylic acid
-
Ammonium chloride (or another ammonia source)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-methyl-1H-indole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ammonium chloride (1.5 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the synthesized compound would be confirmed using ¹H and ¹³C NMR spectroscopy. Based on data for similar compounds, the following characteristic peaks are expected.[12][13][14]
-
¹H NMR (in CDCl₃):
-
A singlet for the N-CH₃ protons around 3.8 ppm.
-
A broad singlet for the -NH₂ protons.
-
A singlet for the C2-H proton of the indole ring around 7.2 ppm.
-
Multiplets in the aromatic region (around 7.2-7.8 ppm) corresponding to the protons on the benzene ring of the indole nucleus.
-
-
¹³C NMR (in CDCl₃):
-
A peak for the N-CH₃ carbon around 33 ppm.
-
Peaks for the aromatic carbons of the indole ring between 100 and 140 ppm.
-
A peak for the carbonyl carbon of the amide around 168 ppm.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the product. The expected [M+H]⁺ ion would be at m/z 175.08.
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the functional groups present.[15][16][17][18]
-
N-H stretching vibrations of the primary amide around 3400-3100 cm⁻¹.
-
C=O stretching vibration of the amide (Amide I band) around 1650 cm⁻¹.
-
N-H bending vibration of the amide (Amide II band) around 1620 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations.
Potential Biological Activity and Signaling Pathways
Indole derivatives are known to exhibit a wide range of biological activities, including anticancer effects.[19][20][21][22] Specifically, indole-3-carbinol and its derivatives have been shown to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical in cancer cell proliferation, survival, and metastasis.[23][24][25][26]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[25][27] Its aberrant activation is a hallmark of many cancers. Indole compounds have been reported to inhibit this pathway at various nodes.[23][24][26] It is plausible that this compound could act as an inhibitor of one or more kinases in this pathway.
Hypothesized PI3K/Akt/mTOR Inhibition
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation and cell survival, and its constitutive activation is observed in many cancers.[28][29] Indole-3-carbinol has been shown to suppress NF-κB activation.[30][31] this compound may exert anti-inflammatory and pro-apoptotic effects by inhibiting this pathway.
Hypothesized NF-κB Inhibition
Caption: Postulated mechanism of NF-κB pathway inhibition by this compound.
Conclusion
This technical guide provides a theoretical and predictive overview of this compound, a compound of interest for further investigation in drug discovery. The presented physicochemical properties, inferred quantum chemical characteristics, and potential biological activities suggest that this molecule warrants further experimental validation. The provided hypothetical experimental protocols offer a starting point for its synthesis and characterization. Future research should focus on obtaining empirical data to confirm the theoretical predictions outlined in this document and to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound | C10H10N2O | CID 823187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sparkle.pro.br [sparkle.pro.br]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
- 12. rsc.org [rsc.org]
- 13. tetratek.com.tr [tetratek.com.tr]
- 14. Methyl indole-3-carboxylate(942-24-5) 1H NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. 1H-Indole, 1-methyl- [webbook.nist.gov]
- 17. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 18. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. arkat-usa.org [arkat-usa.org]
- 20. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. IJMS | Free Full-Text | Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights [mdpi.com]
- 23. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Indole-3-carbinol is a potent inhibitor of ischemia-reperfusion-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Historical Context of 1-methyl-1H-indole-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1H-indole-3-carboxamide is a naturally occurring indole derivative with documented antifungal properties. This technical guide provides an in-depth overview of its discovery, historical context, and key experimental data. The document outlines a plausible synthetic route based on established chemical principles and explores its potential mechanism of action. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Furthermore, logical relationships and experimental workflows are visualized through Graphviz diagrams to facilitate a clear understanding of the subject matter.
Discovery and Historical Context
This compound was first identified as a natural product isolated from a strain of Actinomadura, a genus of Gram-positive bacteria.[1] Initial biological screening of this natural product revealed its potential as an antifungal agent, specifically demonstrating activity against Candida albicans.
Natural Occurrence and Initial Biological Activity
The discovery of this compound from a microbial source highlights the importance of natural product screening in the identification of novel bioactive compounds. The initial report of its antifungal activity against C. albicans has paved the way for further investigation into its therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below, with data sourced from the PubChem database.[1]
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| CAS Number | 118959-44-7 |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
Synthesis of this compound
While the compound is of natural origin, a reliable synthetic route is crucial for producing larger quantities for research and development. A plausible two-step synthesis is outlined below, starting from the commercially available 1-methyl-1H-indole-3-carboxylic acid.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 1-methyl-1H-indole-3-carboxylate
This procedure is adapted from the Fischer-Speier esterification of indole-3-carboxylic acid.[2]
-
Materials:
-
1-methyl-1H-indole-3-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 1-methyl-1H-indole-3-carboxylic acid (1 equivalent) in anhydrous methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 1-methyl-1H-indole-3-carboxylate.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
This is a general amidation procedure from the corresponding ester.
-
Materials:
-
Methyl 1-methyl-1H-indole-3-carboxylate
-
Ammonia (aqueous or in methanol)
-
-
Procedure:
-
Dissolve methyl 1-methyl-1H-indole-3-carboxylate (1 equivalent) in a solution of ammonia in methanol or aqueous ammonia.
-
Heat the mixture in a sealed vessel at a temperature between 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold methanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain this compound.
-
Biological Activity and Potential Mechanism of Action
The primary reported biological activity of this compound is its antifungal effect against Candida albicans. While the specific molecular target and signaling pathway have not been elucidated for this particular compound, studies on structurally related indole derivatives, such as indole-3-carboxaldehyde, provide a plausible hypothesis for its mechanism of action.
Indole-3-carboxaldehyde has been shown to exert its antifungal effects by disrupting the mitochondrial function in fungi.[3] This disruption leads to a decrease in the mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and ultimately, fungal cell death.[3] It is hypothesized that this compound may share a similar mechanism of action.
Proposed Antifungal Signaling Pathway
Caption: Proposed antifungal mechanism of this compound.
Quantitative Data
The following table summarizes the reported quantitative biological data for this compound.
| Organism | Assay | Result |
| Candida albicans | Antifungal Activity | IC₅₀ = 42 µg/mL |
Conclusion
This compound is a natural product with demonstrated antifungal activity. Its discovery from an Actinomadura species adds to the growing list of bioactive compounds from microbial sources. While its specific mechanism of action is yet to be fully elucidated, it is hypothesized to target mitochondrial function, similar to other antifungal indole derivatives. The synthetic route outlined in this guide provides a basis for the laboratory-scale production of this compound, enabling further research into its biological properties and potential therapeutic applications. Future studies should focus on identifying its precise molecular target, delineating the downstream signaling pathways, and evaluating its efficacy and safety in preclinical models.
References
A Technical Guide to the Computational and Experimental Analysis of 1-methyl-1H-indole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1H-indole-3-carboxamide is a molecule of interest within the broader class of indole derivatives, which are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antitubercular properties.[1] The biological activity of these compounds is often attributed to the indole scaffold and the nature of its substituents, which can modulate interactions with biological targets. Computational chemistry offers a powerful avenue to explore the structural, electronic, and reactive properties of such molecules, providing insights that can guide drug design and development. This guide presents a comprehensive overview of the computational and experimental methodologies for the study of this compound, establishing a foundational protocol for its characterization and potential therapeutic applications.
Introduction
Indole and its derivatives represent a significant class of heterocyclic compounds with a wide array of biological activities. The indole nucleus is a key structural motif in many natural products and synthetic drugs.[1] The carboxamide group at the 3-position is of particular interest due to its ability to participate in hydrogen bonding, a crucial interaction for binding to biological macromolecules. Methylation at the N1 position can influence the molecule's electronic properties and steric profile.
Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools in medicinal chemistry for predicting molecular properties and guiding experimental work. This whitepaper outlines a detailed protocol for the computational analysis of this compound, covering geometry optimization, vibrational analysis, and the study of electronic properties through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps. Furthermore, a standard experimental protocol for the synthesis and characterization of this compound is provided, alongside a framework for investigating its potential as a therapeutic agent through molecular docking.
Experimental Protocols
Synthesis of this compound
A representative synthetic route for this compound involves the amidation of 7-methyl-1H-indazole-3-carboxylic acid.[2] The general steps are outlined below:
-
Preparation of 7-Methyl-1H-indazole-3-carboxylic acid:
-
Amidation:
-
Dissolve 7-Methyl-1H-indazole-3-carboxylic acid (1.0 equivalent) in dimethylformamide (DMF).[2]
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.[2]
-
Add ammonium chloride (1.5 equivalents) to the reaction mixture.[2]
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.[2]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.[2]
-
Spectroscopic Characterization
The synthesized compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic functional groups, such as the N-H and C=O stretches of the amide and the aromatic C-H bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the synthesized compound.
Computational Methodology
The following computational protocol is proposed for a comprehensive theoretical study of this compound.
Geometry Optimization and Vibrational Frequency Analysis
-
Software: Gaussian 09 or a later version is recommended.[3][4]
-
Method: Density Functional Theory (DFT) with the B3LYP functional.[3][5]
-
Basis Set: 6-311++G(d,p) is a suitable basis set for achieving a good balance between accuracy and computational cost for this type of molecule.[5][6]
-
Procedure:
-
The initial structure of this compound can be built using a molecular modeling program like GaussView.
-
Perform a full geometry optimization without any symmetry constraints.
-
Following optimization, a vibrational frequency calculation at the same level of theory should be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation.
-
Electronic Properties Analysis
-
Frontier Molecular Orbitals (HOMO-LUMO):
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated from the optimized structure.
-
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) provides insights into the chemical reactivity and kinetic stability of the molecule.[7] A smaller gap suggests higher reactivity.
-
-
Molecular Electrostatic Potential (MEP):
-
The MEP map will be calculated to visualize the charge distribution and identify the electrophilic and nucleophilic sites of the molecule.[4][7]
-
Red regions on the MEP surface indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
-
-
Natural Bond Orbital (NBO) Analysis:
Data Presentation
Quantitative data from the computational studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Calculated Geometric Parameters of this compound (Note: The values below are hypothetical and for illustrative purposes only. They should be replaced with actual calculated data.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.385 | C2-N1-C9 | 108.5 |
| C2-C3 | 1.378 | N1-C2-C3 | 110.2 |
| C3-C10 | 1.480 | C2-C3-C10 | 125.8 |
| C10-N2 | 1.360 | C3-C10-N2 | 118.0 |
| C10-O1 | 1.245 | O1-C10-N2 | 122.5 |
| N1-C11 | 1.470 | C2-N1-C11 | 125.0 |
Table 2: Calculated Electronic Properties of this compound (Note: The values below are hypothetical and for illustrative purposes only.)
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
| Ionization Potential | 6.25 |
| Electron Affinity | 1.15 |
Table 3: Selected Calculated Vibrational Frequencies of this compound (Note: The values below are hypothetical and for illustrative purposes only.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Assignment |
| ν(N-H) stretch (amide) | 3450 | - | Asymmetric |
| ν(N-H) stretch (amide) | 3350 | - | Symmetric |
| ν(C=O) stretch | 1680 | - | Amide I |
| ν(C-H) stretch (aromatic) | 3100-3000 | - | - |
| δ(N-H) bend (amide) | 1620 | - | Amide II |
Molecular Docking
Molecular docking studies can be performed to predict the binding mode and affinity of this compound with a specific biological target. Given the known anticancer activities of many indole derivatives, a relevant cancer-related protein target could be selected.[1][8]
Molecular Docking Protocol
-
Target Selection: Choose a relevant protein target, for example, a kinase or a protein involved in cell cycle regulation. The 3D structure of the protein can be obtained from the Protein Data Bank (PDB).
-
Ligand and Protein Preparation:
-
The 3D structure of this compound will be the one obtained from the DFT geometry optimization.
-
The protein structure needs to be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Docking Software: AutoDock Vina or similar software can be used for the docking simulation.
-
Grid Box Definition: A grid box encompassing the active site of the protein needs to be defined.
-
Docking and Analysis:
-
Perform the docking simulation to generate different binding poses of the ligand in the protein's active site.
-
Analyze the results based on the binding energy (or docking score) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.
-
Conclusion
This technical guide provides a comprehensive framework for the computational and experimental investigation of this compound. By following the detailed protocols for synthesis, characterization, DFT calculations, and molecular docking, researchers can obtain a thorough understanding of the physicochemical properties and potential biological activity of this molecule. The integration of computational and experimental approaches is crucial for accelerating the discovery and development of new therapeutic agents based on the indole scaffold. The methodologies and data presentation formats outlined herein serve as a robust starting point for future studies in this area.
References
- 1. jpsbr.org [jpsbr.org]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. A multicomponent reaction to design antimalarial pyridyl-indole derivatives: Synthesis, biological activities and molec… [ouci.dntb.gov.ua]
- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Molecular Docking of 1-methyl-1H-indole-3-carboxamide with Target Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 1-methyl-1H-indole-3-carboxamide, a derivative of this important heterocyclic system, holds significant potential for therapeutic applications. Understanding the molecular interactions between this compound and its biological targets is paramount for rational drug design and development. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mechanism of action. This guide offers a comprehensive overview of the molecular docking of this compound with various putative protein targets, supported by experimental protocols and quantitative data from studies on analogous indole derivatives.
Target Proteins and Therapeutic Potential
Indole derivatives have been shown to interact with a wide range of protein targets, implicating them in diverse therapeutic areas, including oncology and infectious diseases. While specific docking studies on this compound are limited in publicly available literature, research on structurally similar indole-3-carboxamides and N-methylated indoles allows us to extrapolate potential targets. Key protein families and specific targets identified for analogous compounds include:
-
Protein Kinases: These enzymes are crucial regulators of cellular signaling pathways and are frequently dysregulated in cancer. Indole derivatives have been investigated as inhibitors of various kinases. For instance, derivatives of 1H-indazole-3-carboxamide have shown potent inhibition of p21-activated kinase 1 (PAK1), a recognized target in cancer progression.[1]
-
Enzymes in Microbial Pathogenesis: The unique metabolic pathways of microorganisms present opportunities for selective drug targeting. Indole derivatives have been explored as inhibitors of enzymes essential for bacterial and fungal survival. For example, in silico studies have targeted UDP-N-acetylmuramate-L-alanine ligase (MurC) and lanosterol 14α-demethylase, which are crucial for bacterial cell wall synthesis and fungal cell membrane integrity, respectively.[2]
-
Viral Proteins: Indole-based compounds have been identified as inhibitors of viral entry and replication. A notable example is the inhibition of the HIV-1 envelope glycoprotein gp120, which is critical for the virus's entry into host cells.[3]
Quantitative Docking Data Summary
The binding affinity of a ligand to its target protein is a critical parameter in drug discovery. Molecular docking simulations provide quantitative estimates of this affinity, typically expressed as binding energy (in kcal/mol). Lower binding energy values indicate a more stable and favorable interaction. The following table summarizes docking scores for various indole derivatives against their respective protein targets, serving as a reference for the potential interactions of this compound.
| Ligand (Indole Derivative) | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Indole-based oxadiazole derivative | Factor H binding protein (fHbp) | 3QZ0 | -7.3 | Not specified | [4] |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | Bovine Serum Albumin (BSA) | 4F5S | Not specified | Site I (subdomain IIA) | [5] |
| N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide derivative | DNA gyrase (Mycobacterium tuberculosis) | 5BS8 | -8.5 to -10.2 | Not specified | [6] |
| 1H-indazole-3-carboxamide derivative | p21-activated kinase 1 (PAK1) | Not specified | IC50 = 9.8 nM (experimental) | Not specified | [1] |
| Indole derivative | HIV-1 gp120 | Not specified | Not specified | Val255 | [3] |
| Chromenol derivative based on indole core | UDP-N-acetylmuramate-L-alanine ligase (MurC) | 2F00 | -11.5 | Not specified | [2] |
| Chromenol derivative based on indole core | Human lanosterol 14α-demethylase | 6UEZ | -8.5 | Not specified | [2] |
Experimental Protocols
A standardized and rigorous molecular docking protocol is essential for obtaining reliable and reproducible results. The following section outlines a typical workflow for the molecular docking of this compound, based on established methodologies for indole derivatives.[2][4][7]
Ligand Preparation
-
3D Structure Generation: The 3D structure of this compound can be generated using software such as ChemDraw or sourced from databases like PubChem.[8]
-
Energy Minimization: The ligand structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy and stable conformation. This can be performed using software like Avogadro or integrated into docking software packages.
-
File Format Conversion: The optimized ligand structure is saved in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock).
Protein Preparation
-
Structure Retrieval: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, heteroatoms (except for essential cofactors), and adding polar hydrogen atoms. This step is crucial for accurate docking and can be performed using tools like AutoDockTools (ADT) or Schrödinger's Protein Preparation Wizard.
-
Receptor Grid Generation: A grid box is defined around the active site of the protein. The dimensions and center of the grid box should be sufficient to encompass the entire binding pocket, allowing the ligand to explore different conformations. For example, a grid box with dimensions of 25 x 25 x 25 Å can be centered on the active site.[4]
Molecular Docking Simulation
-
Docking Software: Several software packages are available for molecular docking, including AutoDock Vina, PyRx, and Glide.[2][7]
-
Docking Algorithm: A flexible docking approach is typically employed, allowing the ligand to be flexible while keeping the protein rigid. This generates multiple binding poses (conformations) of the ligand within the protein's active site.
-
Scoring and Analysis: The docking poses are ranked based on their predicted binding energies. The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed to understand the binding mode.
Visualization of Workflows and Pathways
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
PI3K/Akt/mTOR Signaling Pathway
Indole derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[9][10][11] Inhibition of this pathway is a key strategy in cancer therapy.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating immune responses and cellular homeostasis.[9][12] Indole derivatives are known to be ligands for AhR.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Conclusion
Molecular docking serves as an invaluable tool in the early stages of drug discovery, enabling the identification of potential protein targets and the elucidation of binding mechanisms for novel compounds like this compound. While direct experimental data for this specific molecule is emerging, the wealth of information available for analogous indole derivatives provides a strong foundation for predictive modeling and hypothesis-driven research. The protocols and data presented in this guide offer a framework for researchers to conduct in silico investigations, paving the way for the development of new therapeutics based on the versatile indole scaffold. Future experimental validation of the predicted interactions will be crucial to confirm the therapeutic potential of this compound.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. This compound | C10H10N2O | CID 823187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to the Speculated Mechanism of Action of 1-methyl-1H-indole-3-carboxamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1H-indole-3-carboxamide is a synthetic compound belonging to the diverse and pharmacologically significant indole family. While direct experimental evidence elucidating its precise mechanism of action remains to be established, its structural features suggest several plausible biological activities. This technical guide consolidates available information on structurally related compounds to speculate on the potential mechanisms of action of this compound. We explore its potential roles as a modulator of cannabinoid receptors, a kinase inhibitor, and a regulator of the PI3K/Akt/mTOR signaling pathway. This document aims to provide a foundational framework to guide future research and hypothesis-driven experimentation.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The N-methylation at the indole nitrogen and the carboxamide group at the C3 position of this compound are key structural motifs that could dictate its interaction with various biological targets. In the absence of direct studies on this specific molecule, this guide will leverage data from analogous compounds to propose and explore potential mechanisms of action.
Speculated Mechanisms of Action
Based on the pharmacological profiles of structurally similar indole derivatives, we propose three primary speculative mechanisms of action for this compound.
Cannabinoid Receptor Modulation
Several indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid 1 (CB1) receptor.[2][3] These modulators can enhance or diminish the effects of endogenous cannabinoids, offering a nuanced approach to targeting the endocannabinoid system.
Hypothesis: this compound may act as an allosteric modulator of cannabinoid receptors, particularly the CB1 receptor.
Supporting Evidence from Related Compounds:
-
5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is a known allosteric modulator of the CB1 receptor.[4]
-
Structure-activity relationship (SAR) studies on indole-2-carboxamides have shown that modifications to the indole core and the carboxamide substituent can significantly impact their allosteric modulation of the CB1 receptor.[3]
Proposed Experimental Workflow to Test this Hypothesis:
Caption: Proposed workflow to investigate CB1 receptor modulation.
Detailed Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled orthosteric CB1 agonist (e.g., [3H]CP55,940) and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Analyze the data to determine if this compound alters the binding affinity (Kd) or the maximum number of binding sites (Bmax) of the radioligand.
Kinase Inhibition
The indole scaffold is a common feature in a multitude of kinase inhibitors, targeting a wide range of kinases involved in cell signaling and proliferation.[5][6]
Hypothesis: this compound may act as an inhibitor of one or more protein kinases.
Supporting Evidence from Related Compounds:
-
1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[7]
-
Numerous indole-containing compounds have been developed as inhibitors of kinases such as EGFR, CDK, Akt, and PI3K.[5]
Proposed Experimental Workflow to Test this Hypothesis:
Caption: Proposed workflow for kinase inhibitor screening.
Detailed Experimental Protocol: In Vitro Kinase Assay (for a specific hit kinase)
-
Reagents: Obtain the purified recombinant hit kinase, its specific substrate, and ATP.
-
Reaction Buffer: Prepare a suitable kinase reaction buffer.
-
Reaction: In a microplate, combine the kinase, its substrate, and varying concentrations of this compound. Initiate the reaction by adding ATP.
-
Detection: After a set incubation period, stop the reaction and measure the kinase activity. This can be done using various methods, such as phosphorylation-specific antibodies (e.g., ELISA or Western blot) or by measuring the consumption of ATP (e.g., using a luminescence-based assay like Kinase-Glo®).
-
IC50 Calculation: Plot the kinase activity against the concentration of the compound and calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Regulation of the PI3K/Akt/mTOR Signaling Pathway
Indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[8][9][10]
Hypothesis: this compound may modulate the PI3K/Akt/mTOR signaling pathway.
Proposed Signaling Pathway for Investigation:
Caption: Hypothesized modulation of the PI3K/Akt/mTOR pathway.
Detailed Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., MCF-7, PC-3) and treat the cells with varying concentrations of this compound for different time points. Include a positive control (e.g., a known PI3K/Akt/mTOR inhibitor) and a vehicle control.
-
Cell Lysis: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated (active) and total forms of key proteins in the pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins. A decrease in the ratio of phosphorylated to total protein would indicate inhibition of the pathway.
Quantitative Data from Related Indole Derivatives
To provide a comparative context for the potential potency of this compound, the following table summarizes quantitative data for some related indole compounds from the literature.
| Compound Class | Specific Compound Example | Target | Assay Type | Potency (IC50/EC50/Ki) | Reference |
| Indole-2-carboxamides | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | CB1 Receptor | Radioligand Binding | K_B = 167.3 nM | [3] |
| 1H-indazole-3-carboxamides | Compound 30l | PAK1 | Enzyme Inhibition | IC50 = 9.8 nM | [7] |
| Indole-based Inhibitors | HA-2g | PI3Kα | Kinase Assay | IC50 = 0.23 µM | [1] |
| Indole-based Inhibitors | HA-2g | mTOR | Kinase Assay | IC50 = 0.31 µM | [1] |
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, the structural homology to known bioactive indole derivatives provides a strong basis for forming testable hypotheses. The speculative mechanisms presented in this guide—cannabinoid receptor modulation, kinase inhibition, and regulation of the PI3K/Akt/mTOR pathway—offer promising avenues for future investigation.
We recommend a systematic approach beginning with broad screening assays, such as a kinase panel and receptor binding assays, to identify initial hits. Subsequent in-depth biochemical and cell-based assays, as detailed in the proposed experimental protocols, will be crucial to validate these initial findings and to precisely define the molecular targets and cellular effects of this compound. Such studies will be instrumental in unlocking the therapeutic potential of this and related indole compounds.
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Targets of 1-methyl-1H-indole-3-carboxamide: A Technical Guide
Disclaimer: Direct biological data for 1-methyl-1H-indole-3-carboxamide is limited in publicly available literature. This guide provides an in-depth overview of the potential biological targets of this compound by examining the well-documented activities of the broader indole-3-carboxamide scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals to inform potential areas of investigation for this compound and its analogs.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products, pharmaceuticals, and clinical candidates. The functionalization of the indole ring at various positions has led to the discovery of potent and selective modulators of a wide range of biological targets. The indole-3-carboxamide moiety, in particular, has emerged as a versatile pharmacophore, with derivatives exhibiting diverse activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. This technical guide will explore the potential biological targets of this compound by summarizing the known activities of structurally related indole-3-carboxamide derivatives.
Potential Biological Targets and Activities
Based on the activities of analogous compounds, this compound could potentially interact with several key biological targets. These are summarized below, with quantitative data for representative analogs presented in Table 1.
Protein Kinases
The indole scaffold is a common feature in many kinase inhibitors. Indole-3-carboxamide derivatives have been investigated for their ability to inhibit various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.
G-Protein Coupled Receptors (GPCRs)
GPCRs represent a large family of transmembrane receptors that are major drug targets. Certain indole-3-carboxamide derivatives have shown affinity for GPCRs, including serotonin (5-HT) receptors, suggesting potential applications in neuroscience and other therapeutic areas. For instance, some analogs have been identified as potent 5-HT1A receptor agonists.[1]
Enzymes Involved in Cancer Progression
Derivatives of the indole-3-carboxamide scaffold have demonstrated antiproliferative activity against various cancer cell lines.[2] The potential mechanisms of action are diverse and may involve the inhibition of enzymes crucial for tumor growth and survival.
Microbial Targets
The indole-3-carboxamide backbone has been incorporated into molecules with antimicrobial properties. These compounds may represent a starting point for the development of new anti-infective agents.
Quantitative Data for Indole-3-Carboxamide Analogs
The following table summarizes the biological activities of various indole-3-carboxamide derivatives, providing a reference for the potential potency of this compound.
| Compound Class | Target | Assay Type | Value (IC50/EC50/Ki) | Reference |
| Indole-3-carboxamides | 5-HT1A Receptor | Radioligand Binding | Ki = 1.5 nM | [1] |
| Indole-2-carboxamides | Paediatric brain tumour cells (KNS42) | Cytotoxicity Assay | IC50 = 0.84 μM | [3] |
| Indole-3-carboxamides | Trypanosoma cruzi | Antiparasitic Assay | pEC50 = 5.7 | [2] |
| Synthetic Cannabinoids (Indole-3-carboxamide type) | Cannabinoid Receptor 1 (CB1) | Receptor Binding Assay | Varies significantly with structure | [4] |
Table 1: Summary of quantitative biological activity data for representative indole-3-carboxamide analogs.
Experimental Protocols
This section provides detailed methodologies for key experiments that could be employed to investigate the biological activity of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 5 µL of a solution containing the kinase and its substrate to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
GPCR Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific GPCR by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand (e.g., [3H]-ligand)
-
Test compound (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add cell membranes, radiolabeled ligand at a concentration near its Kd, and the test compound or vehicle.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Calculate the specific binding and determine the Ki value of the test compound using the Cheng-Prusoff equation.
MTT Assay for Anticancer Activity
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing potential inhibition by this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for identifying the biological targets of a novel compound.
Conclusion
References
In-Depth Technical Guide to Pharmacophore Modeling for 1-Methyl-1H-indole-3-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and application of pharmacophore modeling for the discovery and optimization of 1-methyl-1H-indole-3-carboxamide analogs as potential therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer properties. Pharmacophore modeling serves as a crucial computational tool to elucidate the key chemical features required for their biological activity, thereby guiding the rational design of more potent and selective molecules.
Introduction to Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target to trigger or block its response. Pharmacophore modeling is a computational technique that identifies and utilizes these features to design or discover new drug candidates. This approach is particularly valuable in the early stages of drug discovery for hit identification and lead optimization.
There are two primary approaches to pharmacophore modeling:
-
Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional (3D) structure of the biological target is unknown. It relies on a set of known active ligands to derive a common feature hypothesis that explains their shared biological activity.
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, this method can be used. It involves identifying the key interaction points between the target and a known ligand within the binding site to generate a pharmacophore model.
Pharmacophore Modeling Workflow
The general workflow for developing a pharmacophore model involves several key steps, from data collection to model validation and application in virtual screening.
Caption: A generalized workflow for pharmacophore modeling.
Application to Indole-3-Carboxamide Analogs as Anticancer Agents
While a specific pharmacophore modeling study for this compound analogs is not extensively available in the public literature, we can extrapolate from studies on structurally related indole derivatives that target cancer-related pathways, such as the PI3K/Akt signaling cascade. The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.
The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. Small molecule inhibitors can target key components of this pathway, such as Akt itself.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of small molecules.
Quantitative Data for Indole-based Analogs
The following table summarizes the biological activity of a series of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs, which share a core structural similarity with the target compounds, against the MDA-MB-468 breast cancer cell line. This data is essential for developing a ligand-based pharmacophore model and understanding structure-activity relationships (SAR).
| Compound ID | N2-Substituent | GI50 (µM) vs. MDA-MB-468 |
| 1c | 4-Fluorobenzyl | 8.03 |
| 1d | 2-Fluorobenzyl | 8.75 |
| 1g | 3-(Trifluoromethyl)benzyl | 8.18 |
| 1h | 4-(Trifluoromethoxy)benzyl | 7.95 |
| 1i | 3-(Trifluoromethoxy)benzyl | 8.34 |
| 1j | 3-Methylbenzyl | 6.57 |
| 1k | 4-Methylbenzyl | 9.33 |
| 1l | 2-Naphthylmethyl | 9.52 |
| Ref 1 | Benzyl | 5.2 |
Data sourced from a study on pyrazino[1,2-a]indole-3-carboxamide analogs.[1]
Experimental Protocols
This section details the methodologies for key experiments in a typical pharmacophore modeling study.
Ligand-Based Pharmacophore Model Generation (Using PHASE)
A common software used for pharmacophore modeling is PHASE (Schrödinger Suite). The following protocol outlines the general steps for generating a ligand-based model.
-
Preparation of Ligands : A set of active compounds (training set) with a range of biological activities (e.g., IC50 or GI50 values) is selected. The 3D structures of these ligands are generated and minimized to their lowest energy conformations.
-
Defining Pharmacophoric Features : Common pharmacophoric features are identified within the training set. These typically include:
-
Hydrogen Bond Acceptor (HBA)
-
Hydrogen Bond Donor (HBD)
-
Hydrophobic Group (HY)
-
Aromatic Ring (AR)
-
Positive/Negative Ionizable Group
-
-
Generating a Common Pharmacophore Hypothesis (CPH) : The software aligns the training set molecules and identifies common pharmacophoric features that are present in the most active compounds. It generates a set of hypotheses, each consisting of a specific 3D arrangement of features.
-
Scoring and Ranking Hypotheses : Each hypothesis is scored based on its ability to align the active ligands and its relevance to the observed biological activity. A 3D-QSAR model is often developed concurrently, which correlates the alignment of the molecules to the pharmacophore with their activity values.
-
Selection of the Best Hypothesis : The hypothesis with the best statistical significance (e.g., high correlation coefficient, low RMSD) is selected as the final pharmacophore model.
Pharmacophore Model Validation
Model validation is a critical step to ensure that the generated pharmacophore model is robust and has predictive power.
-
Test Set Validation : The model's ability to predict the activity of a set of compounds not included in the training set (the test set) is evaluated. A good model should accurately predict the activity of the test set compounds.
-
Decoy Set Screening : The model is used to screen a database containing a small number of known active compounds and a large number of presumed inactive compounds (decoys). The model's performance is assessed by its ability to enrich the active compounds from the decoys.
-
Goodness of Hit (GH) Score : The GH score is a metric used to evaluate the quality of a pharmacophore model. It considers the percentage of active compounds retrieved, the enrichment of active compounds in the hit list, and the total number of hits. A GH score between 0.7 and 1.0 generally indicates a good model.
The formula for the GH score is:
GH = [(Ha * (3A + Ht)) / (4 * Ht * A)] * (1 - ((Ht - Ha) / (D - A)))
Where:
-
A : Total number of active compounds in the database
-
D : Total number of compounds in the database
-
Ht : Total number of hits retrieved
-
Ha : Number of active compounds in the hit list
Synthesis of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs
The following is a generalized synthetic protocol for a class of compounds structurally related to 1-methyl-1H-indole-3-carboxamides.
-
Step 1: Peptide Coupling : Indole-2-carboxylic acid is coupled with L-serine methyl ester using a peptide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine in a solvent like dichloromethane (CH2Cl2).
-
Step 2: Cyclization : The product from step 1 is cyclized to form the tetrahydropyrazino[1,2-a]indole ring system.
-
Step 3: N-Alkylation/Arylation : The nitrogen at the 2-position of the pyrazinoindole ring is substituted with various arylmethyl groups.
-
Step 4: Transamidation : The methyl ester at the 3-position is converted to the desired carboxamide by reacting with an appropriate amine (e.g., furfurylamine or benzylamine).
Conclusion
Pharmacophore modeling is a powerful, computationally driven approach that significantly aids in the discovery and development of novel this compound analogs as potential therapeutic agents. By identifying the key molecular features responsible for biological activity, researchers can rationally design compounds with improved potency and selectivity. The integration of pharmacophore modeling with synthetic chemistry and biological evaluation creates a synergistic workflow that can accelerate the journey from hit identification to a viable drug candidate. This guide provides the foundational knowledge and protocols for researchers to apply these techniques in their own drug discovery efforts targeting important signaling pathways in diseases like cancer.
References
An In-depth Technical Guide to 1-methyl-1H-indole-3-carboxamide: Natural Origins, Derivatives, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1H-indole-3-carboxamide is a naturally occurring indole alkaloid with documented origins in actinomycetes. This technical guide provides a comprehensive overview of its natural sources, potential biosynthetic pathways, and known derivatives. It further details its reported biological activities and furnishes experimental protocols for its synthesis and for key biological assays to facilitate further research and drug development endeavors.
Natural Product Origins
This compound has been identified as a metabolite produced by bacteria of the genus Actinomadura[1]. Additionally, an inactive isolate of this compound was obtained from a Streptomyces species associated with the marine sponge Craniella australiensis[2]. While the full extent of its natural distribution is still under investigation, these findings point towards actinomycetes, both terrestrial and marine-derived, as a key source of this compound.
Biosynthesis
The biosynthesis of indole alkaloids generally originates from the amino acid tryptophan[3]. While the specific enzymatic pathway for this compound has not been fully elucidated, a putative pathway can be proposed based on known biochemical transformations.
The likely biosynthetic route commences with the conversion of tryptophan to indole-3-carboxylic acid. This intermediate would then undergo N-methylation at the indole nitrogen, catalyzed by an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase. The final step would involve the amidation of the carboxylic acid group to form the carboxamide, a reaction likely catalyzed by an amide synthetase. The genes for these enzymes are often found clustered together in the genomes of producing organisms[4][5].
Caption: Putative biosynthetic pathway of this compound.
Derivatives of this compound
Currently, there is limited information available specifically on the natural and synthetic derivatives of this compound. However, the broader class of indole-3-carboxamides has been extensively explored, with modifications at various positions of the indole ring and on the carboxamide nitrogen. These derivatives have been investigated for a wide range of biological activities[6][7][8][9][10]. The synthesis of derivatives of the core molecule can be readily achieved through standard organic chemistry methodologies, starting from 1-methyl-1H-indole or 1-methyl-1H-indole-3-carboxylic acid.
Biological Activity and Signaling Pathways
While specific biological activities for this compound are not extensively documented, related indole-3-carboxamide derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antifungal, and cytotoxic activities[6][10][11].
The mechanisms of action for these activities are diverse. For instance, some indole derivatives are known to disrupt bacterial cell membranes[6]. In the context of cancer, indole-3-carboxaldehyde, a related compound, has been shown to inhibit the activation of the NLRP3 inflammasome and reduce the production of reactive oxygen species (ROS) by activating the aryl hydrocarbon receptor (AhR)[12]. It is plausible that this compound and its derivatives may exert their biological effects through similar signaling pathways.
Caption: Potential signaling pathway for the anti-inflammatory activity of indole derivatives.
Experimental Protocols
Synthesis of this compound
This protocol describes a two-step synthesis starting from 1-methyl-1H-indole.
Step 1: Formylation of 1-methyl-1H-indole to 1-methyl-1H-indole-3-carbaldehyde
A common method for the formylation of indoles is the Vilsmeier-Haack reaction[3][13][14].
-
Materials:
-
1-methyl-1H-indole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium carbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-methyl-1H-indole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-methyl-1H-indole-3-carbaldehyde.
-
Step 2: Oxidation to 1-methyl-1H-indole-3-carboxylic acid and subsequent amidation
This step involves the oxidation of the aldehyde to a carboxylic acid, followed by amide bond formation.
-
Materials:
-
1-methyl-1H-indole-3-carbaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Acetone
-
Hydrochloric acid (HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonia solution (aqueous) or Ammonium chloride and a base (e.g., triethylamine)
-
Anhydrous DMF
-
Ethyl acetate
-
-
Procedure:
-
Oxidation: Dissolve 1-methyl-1H-indole-3-carbaldehyde in acetone and cool to 0 °C. Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring. After the addition, stir the mixture at room temperature until the reaction is complete (monitored by TLC). Filter the manganese dioxide precipitate and wash with acetone. Acidify the filtrate with HCl to precipitate the carboxylic acid. Filter the precipitate, wash with cold water, and dry to obtain 1-methyl-1H-indole-3-carboxylic acid.
-
Amidation: To a solution of 1-methyl-1H-indole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents)[15][16][17][18]. Stir the mixture at room temperature for 30 minutes. Add an aqueous solution of ammonia (excess) or a mixture of ammonium chloride (1.5 equivalents) and triethylamine (2 equivalents). Stir the reaction at room temperature overnight.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Caption: Workflow for the synthesis of this compound.
Biological Assay Protocols
This protocol is based on the broth microdilution method to determine the antimicrobial activity of the compound[12][19][20].
-
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the bacterial suspension.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
This colorimetric assay measures cell metabolic activity as an indicator of cell viability[6][7][15][16][17].
-
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| CAS Number | 118959-44-7 | [1] |
Table 2: Summary of Potential Biological Activities of Indole-3-Carboxamide Derivatives
| Activity | Target Organism/Cell Line | Reported Effect | Reference |
| Antibacterial | Staphylococcus aureus, Pseudomonas aeruginosa | Membrane disruption, antibiotic potentiation | [6] |
| Antifungal | Candida albicans | Growth inhibition | [7] |
| Anticancer | Various cancer cell lines | Inhibition of NLRP3 inflammasome, ROS reduction | [12] |
| Antiproliferative | Prostate cancer cells | Inhibition of androgen receptor signaling | [7] |
| Kinase Inhibition | PAK1 | Inhibition of tumor migration and invasion | [9] |
Conclusion
This compound represents an intriguing natural product with potential for further investigation in drug discovery. Its origin in actinomycetes suggests a rich source for novel bioactive compounds. While specific data on this particular molecule is still emerging, the broader class of indole-3-carboxamides demonstrates significant therapeutic potential. The experimental protocols provided in this guide are intended to facilitate the synthesis, derivatization, and biological evaluation of this compound, thereby encouraging further research into its pharmacological properties and mechanism of action. Future studies should focus on a more comprehensive screening of its biological activities, elucidation of its specific biosynthetic pathway, and the exploration of its synthetic derivatives to develop novel therapeutic agents.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. Marine sponge-associated bacteria as a potential source for polyhydroxyalkanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Tapping Into Actinobacterial Genomes for Natural Product Discovery [frontiersin.org]
- 5. Characterization and engineering of the biosynthesis gene cluster for antitumor macrolides PM100117 and PM100118 from a marine actinobacteria: generation of a novel improved derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 14. Antimicrobial Activities of Marine Sponge-Associated Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Spectroscopic and Methodological Profile of 1-methyl-1H-indole-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 1-methyl-1H-indole-3-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. This document is intended to serve as a core resource, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key procedural workflows.
Spectroscopic Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. For comparative purposes, data for the closely related compound, 1-methyl-1H-indole-3-carbaldehyde, is also provided where direct data for the carboxamide is not available in published literature.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | - | Data not available in cited sources | - | - | - |
| 1-methyl-1H-indole-3-carbaldehyde[1] | CDCl₃ | 10.01 | s | - | H-C(O) |
| 8.35 | d | 6.6 | H-4 | ||
| 7.69 | s | - | H-2 | ||
| 7.50 – 7.33 | m | - | H-5, H-6, H-7 | ||
| 3.90 | s | - | N-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | - | Data not available in cited sources. PubChem indicates the availability of ¹³C NMR data but does not provide the spectrum.[2] | - |
| 1-methyl-1H-indole-3-carbaldehyde[1] | CDCl₃ | 184.43 | C=O |
| 137.90 | C-7a | ||
| 125.29 | C-3a | ||
| 124.04 | C-4 | ||
| 122.94 | C-6 | ||
| 122.04 | C-5 | ||
| 118.09 | C-2 | ||
| 109.87 | C-7 | ||
| 33.69 | N-CH₃ |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | m/z | Relative Abundance | Assignment |
| This compound | GC-MS | Data indicated as available in PubChem but not provided.[2] | - | - |
| 1-methyl-1H-indole-3-carbaldehyde[1] | ESI-MS | 160 | - | [M+H]⁺ |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Technique | Absorption Bands (cm⁻¹) | Assignment |
| This compound | - | Data not available in cited sources | - |
| 1-methyl-1H-indole-3-carbaldehyde | ATR-IR | Specific peak values not detailed in the provided search results. | - |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Number of scans: 16-64 (dependent on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Spectral width: Approximately 16 ppm.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: Approximately 200-250 ppm.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Mode: Transmittance.
-
Procedure:
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.
Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization source.
-
Mode: Positive ion mode is typically suitable for this class of compounds.
-
Procedure:
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and abundant signal for the [M+H]⁺ ion.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Synthesis of this compound
While a specific detailed protocol for the synthesis of this compound was not found in the provided search results, a general synthetic route can be inferred from standard organic chemistry practices. The synthesis would likely involve the N-methylation of indole-3-carboxamide or the amidation of 1-methyl-1H-indole-3-carboxylic acid.
References
Quantum Chemical Calculations for 1-methyl-1H-indole-3-carboxamide: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the analysis of 1-methyl-1H-indole-3-carboxamide, a molecule of significant interest in medicinal chemistry. Drawing upon established computational methodologies applied to analogous indole derivatives, this document outlines the theoretical framework, experimental protocols, and data interpretation relevant to drug design and development. While direct experimental and computational studies on this compound are not extensively available in the public domain, this guide synthesizes data from closely related compounds to present a predictive and methodological framework.
Core Concepts in Computational Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[1][2] These methods allow for the elucidation of molecular structure, electronic properties, and reactivity, providing critical insights that can guide the synthesis and optimization of novel therapeutic agents. For indole derivatives, which are known to exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects, computational studies can help in understanding their mechanism of action at a molecular level.[3]
Molecular Structure and Stability
The first step in the computational analysis of a molecule like this compound is the optimization of its geometry to determine the most stable conformation. This is typically achieved through energy minimization calculations. The resulting structural parameters, such as bond lengths and dihedral angles, provide a foundational understanding of the molecule's shape and potential interaction with biological targets.
Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters derived from quantum chemical calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.[4]
Vibrational Analysis
Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to validate the computational model and to assign specific vibrational modes to functional groups within the molecule.[5][6]
Experimental and Computational Protocols
The following sections detail the typical methodologies employed in the quantum chemical analysis of indole derivatives, which are directly applicable to the study of this compound.
Geometry Optimization
The three-dimensional structure of the molecule is optimized using DFT methods. A popular and effective combination is the B3LYP functional with a 6-311++G(d,p) basis set.[7] This level of theory has been shown to provide reliable geometries for similar organic compounds. Calculations are typically performed in the gas phase to represent an isolated molecule.
Frequency Calculations
Following geometry optimization, vibrational frequency calculations are carried out at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The calculated frequencies can be used to simulate the IR and Raman spectra.
Frontier Molecular Orbital Analysis
The energies of the HOMO and LUMO, as well as their spatial distribution, are calculated. This analysis helps in identifying the regions of the molecule that are most likely to be involved in chemical reactions or intermolecular interactions.[4][8]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals. It can be used to understand charge delocalization and hyperconjugative interactions within the molecule.[7]
Quantitative Data Summary
The following tables summarize representative quantitative data that would be expected from quantum chemical calculations on this compound, based on findings for structurally similar indole derivatives.
| Parameter | Expected Value | Significance in Drug Design |
| HOMO Energy | ~ -6.0 to -5.5 eV | Indicates electron-donating ability; important for interactions with electron-deficient sites in biological targets. |
| LUMO Energy | ~ -1.5 to -1.0 eV | Indicates electron-accepting ability; relevant for interactions with electron-rich sites. |
| HOMO-LUMO Gap | ~ 4.5 to 5.0 eV | Correlates with chemical reactivity and stability; a key parameter for predicting bioavailability and metabolic stability.[8] |
| Dipole Moment | ~ 3.0 to 4.0 Debye | Influences solubility and the ability to cross biological membranes. |
Table 1: Predicted Electronic Properties of this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |
| N-H Stretch (Amide) | 3400 - 3300 | Stretching vibration of the amide N-H bond. |
| C=O Stretch (Amide) | 1680 - 1650 | Stretching vibration of the carbonyl group. |
| C-N Stretch (Indole Ring) | 1350 - 1250 | Stretching vibration of the C-N bond within the indole ring. |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of C-H bonds in the aromatic ring. |
Table 2: Predicted Key Vibrational Frequencies for this compound
Visualizing Computational Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of computational studies and the relationships between calculated properties and their implications for drug development.
Caption: Workflow for computational drug design.
Caption: Relationship between quantum properties and drug efficacy.
Conclusion
Quantum chemical calculations offer a powerful, non-invasive approach to characterizing potential drug candidates like this compound. By providing detailed information about molecular structure, stability, and electronic properties, these computational methods enable a more rational and efficient drug design process. The methodologies and predictive data presented in this guide serve as a valuable resource for researchers and scientists working to develop novel indole-based therapeutics. Further dedicated computational and experimental studies on this compound are warranted to validate and expand upon these theoretical insights.
References
- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The ADME-Tox Profile of 1-methyl-1H-indole-3-carboxamide: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-indole-3-carboxamide is a small molecule belonging to the indole carboxamide class. Compounds within this structural family have garnered significant interest in medicinal chemistry due to their diverse biological activities. Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a drug candidate is paramount in the early stages of drug discovery and development to mitigate the risk of late-stage attrition. This technical guide provides a comprehensive in silico prediction of the ADME-Tox properties of this compound, alongside detailed experimental protocols for the validation of these predictions. Furthermore, potential signaling pathways that may be modulated by this class of compounds are discussed and visualized.
Predicted Physicochemical and ADME-Tox Properties
The ADME-Tox properties of this compound were predicted using the pkCSM predictive model. The SMILES string (CN1C=C(C(=O)N)C2=CC=CC=C21) for the molecule was used to generate the following data.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 174.20 g/mol |
| LogP | 1.25 |
| Water Solubility (log mol/L) | -2.108 |
| pKa | 16.27 (most basic) |
Absorption
| Property | Predicted Value | Interpretation |
| Caco-2 Permeability (logPapp) | 0.49 | Moderate to high permeability |
| Intestinal Absorption (% absorbed) | 92.5% | High intestinal absorption |
| P-glycoprotein Substrate | No | Unlikely to be a substrate of P-gp efflux pump |
| P-glycoprotein I Inhibitor | No | Unlikely to inhibit P-gp |
| P-glycoprotein II Inhibitor | No | Unlikely to inhibit P-gp |
Distribution
| Property | Predicted Value | Interpretation |
| VDss (log L/kg) | 0.138 | Low volume of distribution |
| Fraction Unbound (human) | 0.384 | Moderate plasma protein binding |
| BBB Permeability (logBB) | -0.569 | Low blood-brain barrier penetration |
| CNS Permeability (logPS) | -1.714 | Low central nervous system penetration |
Metabolism
| Property | Predicted Value | Interpretation |
| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 |
| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19 |
| CYP2C9 Inhibitor | No | Unlikely to inhibit CYP2C9 |
| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 |
| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 |
| CYP1A2 Substrate | Yes | Likely to be metabolized by CYP1A2 |
| CYP2C19 Substrate | No | Unlikely to be metabolized by CYP2C19 |
| CYP2C9 Substrate | No | Unlikely to be metabolized by CYP2C9 |
| CYP2D6 Substrate | No | Unlikely to be metabolized by CYP2D6 |
| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4 |
Excretion
| Property | Predicted Value | Interpretation |
| Total Clearance (log ml/min/kg) | 0.311 | Low clearance |
| Renal OCT2 Substrate | No | Unlikely to be a substrate for renal OCT2 |
Toxicity
| Property | Predicted Value | Interpretation |
| AMES Toxicity | No | Non-mutagenic |
| hERG I Inhibitor | No | Low risk of hERG I inhibition |
| hERG II Inhibitor | No | Low risk of hERG II inhibition |
| Oral Rat Acute Toxicity (LD50) | 2.59 mol/kg | Low acute toxicity |
| Oral Rat Chronic Toxicity (LOAEL) | 1.83 (mg/kg_bw/day) | - |
| Hepatotoxicity | Yes | Potential for liver toxicity |
| Skin Sensitisation | No | Unlikely to be a skin sensitizer |
| T. Pyriformis Toxicity | 0.812 µg/L | Toxic to T. Pyriformis |
| Minnow Toxicity | 1.89 mg/L | Toxic to fathead minnows |
Experimental Protocols
To validate the in silico predictions, a series of in vitro ADME-Tox assays are recommended. The following are detailed protocols for key experiments.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its intrinsic clearance.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the test compound, phosphate buffer, and liver microsomes (final concentration e.g., 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
Materials:
-
Human cell line (e.g., HepG2 for hepatotoxicity)
-
Cell culture medium and supplements
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) to model the intestinal epithelial barrier and predict the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
At various time points, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate active transport.
hERG Inhibition Assay
The hERG (human Ether-à-go-go-Related Gene) assay is crucial for assessing the risk of drug-induced cardiac arrhythmia (QT prolongation).
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp electrophysiology setup or an automated patch-clamp system
-
Extracellular and intracellular solutions
-
Test compound stock solution
Procedure:
-
Culture the hERG-expressing cells under appropriate conditions.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage protocol to elicit hERG channel currents.
-
Record baseline hERG currents in the absence of the test compound.
-
Perfuse the cell with increasing concentrations of the test compound and record the corresponding hERG currents.
-
Measure the reduction in the hERG tail current amplitude at each concentration.
-
Calculate the percentage of inhibition and determine the IC50 value.
Potential Signaling Pathway Modulation
Indole derivatives have been reported to modulate various signaling pathways, which could be relevant to both their therapeutic effects and potential toxicity.[1][2][3] Further investigation into the interaction of this compound with these pathways is warranted.
PI3K/Akt/mTOR/NF-κB Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Downstream of this pathway, the transcription factor NF-κB plays a key role in inflammation and immunity.[1][2] Some indole compounds have been shown to inhibit this pathway, which could contribute to anticancer and anti-inflammatory activities.[1][2]
Caption: Potential inhibition of the PI3K/Akt/mTOR/NF-κB pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, inflammation, and apoptosis.[3] Dysregulation of this pathway is implicated in various diseases, including cancer.[3] Certain indole alkaloids have been shown to modulate MAPK signaling.[3]
Caption: Potential modulation of the MAPK signaling pathway by this compound.
ADME-Tox Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro assessment of the ADME-Tox properties of a drug candidate like this compound.
Caption: A streamlined workflow for the in vitro ADME-Tox evaluation of a candidate compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the ADME-Tox properties of this compound. The in silico data suggests that this compound is likely to have good oral absorption and moderate plasma protein binding, with a low potential for blood-brain barrier penetration. Metabolism is predicted to be mediated by CYP1A2 and CYP3A4. While the predictions indicate a low risk for mutagenicity and hERG inhibition, a potential for hepatotoxicity is highlighted, warranting further experimental investigation. The provided experimental protocols offer a clear path for the validation of these computational predictions. Furthermore, the exploration of potential interactions with key cellular signaling pathways, such as PI3K/Akt/mTOR/NF-κB and MAPK, provides a foundation for future mechanistic studies to elucidate the full pharmacological and toxicological profile of this compound. It is imperative that these in silico predictions are confirmed through robust in vitro and subsequent in vivo studies to accurately assess the drug development potential of this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-methyl-1H-indole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the two-step synthesis of 1-methyl-1H-indole-3-carboxamide, a valuable building block in medicinal chemistry. The synthesis commences with the N-methylation of indole-3-carboxylic acid to yield 1-methyl-1H-indole-3-carboxylic acid, which is subsequently amidated to afford the final product. This protocol includes detailed experimental procedures, characterization data, and a workflow diagram to ensure reproducibility for research and drug development applications.
Introduction
Indole carboxamides are a prominent structural motif in a multitude of biologically active compounds. The N-methylation of the indole ring can significantly influence the pharmacological properties of these molecules, including their potency, selectivity, and metabolic stability. This compound serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The following protocol outlines a reliable and efficient synthesis of this compound.
Data Presentation
Table 1: Physicochemical and Characterization Data
| Parameter | Value | Reference |
| Final Product | ||
| Compound Name | This compound | |
| CAS Number | 118959-44-7 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Melting Point | Data not available in cited literature | |
| Intermediate | ||
| Compound Name | 1-methyl-1H-indole-3-carboxylic acid | |
| CAS Number | 32387-21-6 | |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| Melting Point | 197-200 °C |
Table 2: NMR Spectral Data
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
| This compound | ¹H NMR | - | Data not available in cited literature |
| This compound | ¹³C NMR | - | Data not available in cited literature[1] |
| methyl indole-3-carboxylate (related compound) | ¹H NMR | DMSO-d₆ | 11.85 (s, 1H), 8.10 (d, J=8.0 Hz, 1H), 8.05 (s, 1H), 7.50 (d, J=8.2 Hz, 1H), 7.25-7.15 (m, 2H), 3.80 (s, 3H) |
| methyl indole-3-carboxylate (related compound) | ¹³C NMR | DMSO-d₆ | 165.0, 136.4, 130.5, 126.2, 122.8, 121.5, 120.7, 111.9, 107.0, 51.2 |
Note: NMR data for the closely related methyl ester is provided for reference.[2]
Experimental Protocols
Overall Synthesis Workflow
The synthesis of this compound is achieved in two main steps starting from indole-3-carboxylic acid. The first step is the N-methylation of the indole ring, followed by the amidation of the resulting carboxylic acid.
References
experimental procedure for amide coupling of 1-methyl-1H-indole-3-carboxylic acid
Application Note: Amide Coupling of 1-Methyl-1H-indole-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The formation of an amide bond is a fundamental transformation in medicinal chemistry and drug development, frequently employed in the synthesis of new chemical entities. The indole nucleus, and specifically derivatives of 1-methyl-1H-indole-3-carboxylic acid, are prevalent structural motifs in a vast array of biologically active compounds. The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid must be activated using a coupling reagent to facilitate nucleophilic attack by the amine.[1][2] This document provides detailed protocols for the amide coupling of 1-methyl-1H-indole-3-carboxylic acid using common and efficient coupling reagents.
Data Presentation: Comparison of Common Amide Coupling Reagents
The choice of coupling reagent is critical and can significantly impact reaction yield, time, and the potential for side reactions. The following table summarizes the characteristics and typical conditions for several widely used coupling reagents suitable for the amidation of 1-methyl-1H-indole-3-carboxylic acid.
| Coupling Reagent/System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages & Notes |
| EDC (Carbodiimide) | HOBt or NHS | DIPEA or Et₃N | DCM, DMF | 1-12 hours | 60-95% | Water-soluble byproducts simplify purification. HOBt/NHS can suppress side reactions.[1][3] |
| DCC (Carbodiimide) | HOBt or DMAP | DIPEA or Et₃N | DCM, THF | 1-12 hours | 70-90% | Forms a urea byproduct (DCU) that is insoluble in many organic solvents and can be removed by filtration.[4] |
| HATU (Uronium Salt) | None | DIPEA or Et₃N | DMF, ACN | 30-60 minutes | 85-98% | Highly efficient, rapid reactions with low rates of racemization.[5] |
| HBTU (Uronium Salt) | None | DIPEA or Et₃N | DMF | 1-3 hours | 80-95% | A common alternative to HATU; may require slightly longer reaction times or elevated temperatures.[5] |
| PyBOP (Phosphonium Salt) | None | DIPEA or Et₃N | DMF, DCM | 1-4 hours | 80-97% | Effective for sterically hindered substrates. The phosphonium does not react with the free amino group.[2] |
| SOCl₂ (Thionyl Chloride) | None | Pyridine or Et₃N | DCM, THF | 1-3 hours | High | Involves formation of a highly reactive acyl chloride intermediate. This is a one-pot procedure.[6] |
Experimental Protocols
The following are detailed methodologies for the amide coupling of 1-methyl-1H-indole-3-carboxylic acid with a representative amine.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to activate the carboxylic acid.
Materials and Reagents:
-
1-methyl-1H-indole-3-carboxylic acid
-
Amine (1.0 - 1.2 equivalents)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA (Diisopropylethylamine) or Et₃N (Triethylamine) (2-3 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-methyl-1H-indole-3-carboxylic acid (1.0 equivalent).
-
Dissolve the acid in anhydrous DCM or DMF.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents) in a small amount of the reaction solvent.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol uses the highly efficient uronium salt coupling reagent HATU for rapid amide bond formation.
Materials and Reagents:
-
1-methyl-1H-indole-3-carboxylic acid
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 equivalents)
-
DIPEA (Diisopropylethylamine) (2-3 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous LiCl (optional, for DMF removal)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 1-methyl-1H-indole-3-carboxylic acid (1.0 equivalent) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.[5] Stir for 5-10 minutes.
-
Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within 30-60 minutes.[5] Monitor by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF.[1]
-
Subsequently, wash with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired amide.
Visualizations
The following diagram illustrates the general experimental workflow for the amide coupling of 1-methyl-1H-indole-3-carboxylic acid.
Caption: General workflow for amide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analytical Characterization of 1-methyl-1H-indole-3-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-methyl-1H-indole-3-carboxamide is an indole derivative. The indole scaffold is a common structural motif in many biologically active compounds and natural products.[1] Accurate and robust analytical methods are crucial for the identity, purity, and stability assessment of such compounds in research and development. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for method development and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem[2] |
| Molecular Weight | 174.20 g/mol | PubChem[2] |
| CAS Number | 118959-44-7 | ChemSrc[3], ChemicalBook[4] |
| IUPAC Name | 1-methylindole-3-carboxamide | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich[5] |
| Monoisotopic Mass | 174.079312947 Da | PubChem[2] |
Analytical Methods & Protocols
This section details the experimental protocols for the comprehensive characterization of this compound.
HPLC with UV detection is a standard method for assessing the purity and quantifying the concentration of organic molecules. The following is a general-purpose method suitable for indole derivatives.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile to obtain a concentration of ~1 mg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the test compound in the mobile phase diluent to achieve a similar concentration.
-
Working Solutions: Perform serial dilutions of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Instrumentation and Conditions:
-
Chromatographic Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., Kinetex C18, 100 Å, 100 x 4.6 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
| Detection | UV at 220 nm and 280 nm |
Data Analysis:
-
Identification: The retention time of the main peak in the sample chromatogram should match that of the reference standard.
-
Purity: Assess the purity by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Quantification: Use the calibration curve generated from the working standard solutions to determine the concentration of the analyte in the sample.
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral information for structural elucidation.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Ensure the sample is fully dissolved. If necessary, sonication can be used.[7]
-
-
Instrumentation and Conditions:
-
System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).[7]
-
Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5), is recommended.
-
-
GC-MS Parameters:
| Parameter | Recommended Setting |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
Data Analysis:
-
Molecular Ion: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 174.
-
Fragmentation Pattern: The fragmentation pattern is key to confirming the structure. For indole derivatives, characteristic fragments related to the indole ring and the carboxamide side chain are expected. Common fragment ions for related structures include those at m/z 144 and 116.[1] The fragmentation will help differentiate it from isomers.[8]
NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules. 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provide detailed information about the molecular structure.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
-
-
Experiments and Expected Data:
| Experiment | Purpose | Expected Observations for this compound |
| ¹H NMR | Provides information on the number, environment, and connectivity of protons. | A singlet for the N-CH₃ protons (~3.8 ppm), distinct signals for the aromatic protons on the indole ring (7.0-8.5 ppm), and two broad singlets for the -CONH₂ protons. |
| ¹³C NMR | Shows the number and type of carbon atoms (quaternary, CH, CH₂, CH₃). | Approximately 10 distinct carbon signals are expected. The carbonyl carbon of the amide will be downfield (~165-170 ppm). Signals for the indole ring carbons and the N-methyl carbon will also be present.[9] |
| DEPT-135 | Differentiates between CH/CH₃ (positive) and CH₂ (negative) signals. | Will show positive signals for the aromatic CH groups and the N-CH₃ group. Quaternary carbons will be absent.[9] |
| 2D COSY | Reveals proton-proton (H-H) coupling networks. | Correlations between adjacent aromatic protons on the benzene portion of the indole ring will be observed.[9] |
| 2D HSQC | Correlates protons with their directly attached carbons. | Will show correlations between each aromatic proton and its corresponding carbon, and the N-methyl protons with the N-methyl carbon.[9] |
Visualized Workflows and Logic
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H10N2O | CID 823187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:118959-44-7 | Chemsrc [chemsrc.com]
- 4. This compound | 118959-44-7 [chemicalbook.com]
- 5. N-Methyl-1H-indole-3-carboxamide | 85729-23-3 [sigmaaldrich.com]
- 6. cipac.org [cipac.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. tetratek.com.tr [tetratek.com.tr]
Application Notes and Protocols for Purity Analysis of 1-methyl-1H-indole-3-carboxamide by HPLC and NMR
Introduction
1-methyl-1H-indole-3-carboxamide is a derivative of indole, a core scaffold in many biologically active compounds. The purity of such compounds is critical for ensuring the safety, efficacy, and reproducibility of research data and pharmaceutical products. This document provides detailed protocols for the determination of the purity of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying this compound from its potential impurities.[1] The method described below is a general guideline and may require optimization for specific impurity profiles.
Experimental Protocol: HPLC
2.1.1. Instrumentation and Materials
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
This compound reference standard
-
Sample of this compound for analysis
2.1.2. Sample Preparation
-
Reference Standard Solution: Accurately weigh approximately 1.0 mg of the this compound reference standard and dissolve it in 10.0 mL of the diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the reference standard solution.
-
Filtration: Filter both solutions through a 0.45 µm syringe filter before injection.
2.1.3. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Data Presentation: HPLC
Table 1: Representative HPLC Data for this compound
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.15 | Impurity 1 |
| 2 | 8.2 | 99.75 | This compound |
| 3 | 10.1 | 0.10 | Impurity 2 |
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[2]
Experimental Protocol: ¹H NMR
3.1.1. Instrumentation and Materials
-
NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound sample
3.1.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
3.1.3. NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer | 400 MHz |
| Solvent | DMSO-d₆ |
| Temperature | 25 °C |
| Pulse Program | Standard 1D proton |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 4.0 s |
Data Presentation: ¹H NMR
Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | H-4 |
| ~7.95 | s | 1H | H-2 |
| ~7.60 | d | 1H | H-7 |
| ~7.20 | t | 1H | H-6 |
| ~7.10 | t | 1H | H-5 |
| ~7.00 (broad s) | 1H | -NH₂ | |
| ~7.50 (broad s) | 1H | -NH₂ | |
| ~3.80 | s | 3H | -CH₃ |
Note: The chemical shifts for the amide protons (-NH₂) can be broad and their positions can vary. The predicted chemical shifts are based on known data for similar indole structures.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the purity analysis of this compound.
Caption: Workflow for HPLC and NMR Purity Analysis.
Conclusion
The combination of HPLC and NMR spectroscopy provides a robust and comprehensive approach to assessing the purity of this compound. HPLC offers excellent quantitative capabilities for determining the percentage of the main component and detecting impurities, while NMR confirms the identity of the compound and can help in the structural elucidation of any significant impurities. These methods are essential for ensuring the quality and reliability of chemical compounds used in research and development.
References
Application Note: Protocol for Determining the Biological Activity of 1-methyl-1H-indole-3-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-methyl-1H-indole-3-carboxamide is a small molecule belonging to the indole carboxamide class. While the specific biological activities of this particular compound are not extensively documented in public literature, the indole-3-carboxamide scaffold is a common feature in molecules targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and enzymes involved in cellular signaling and DNA repair. This document provides a generalized, multi-tiered protocol to screen for and characterize the potential biological activity of this compound. The workflow progresses from initial in vitro binding and enzymatic assays to more complex cell-based functional assays.
Experimental Workflow
The proposed screening cascade for this compound is designed to efficiently identify and validate its biological activity. The workflow begins with broad primary screens against representative target families and progresses to more specific secondary and functional assays for initial hits.
Caption: Tiered experimental workflow for screening this compound.
Tier 1: Primary In Vitro Screening Protocols
Protocol 1: GPCR Radioligand Binding Assay (Example: Cannabinoid Receptor 1)
This protocol determines if this compound can displace a known radiolabeled ligand from the Cannabinoid Receptor 1 (CB1), indicating direct binding.
Materials:
-
Test Compound: this compound
-
Membranes: Cell membranes prepared from HEK293 cells overexpressing human CB1 receptor.
-
Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Non-specific Binding Control: WIN 55,212-2 (10 µM).
-
Scintillation Cocktail and 96-well filter plates .
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 0.1 nM to 100 µM.
-
Assay Plate Setup: To each well of a 96-well filter plate, add:
-
25 µL of assay buffer (for total binding) or 25 µL of WIN 55,212-2 (for non-specific binding) or 25 µL of test compound dilution.
-
25 µL of [³H]CP-55,940 (final concentration ~0.5 nM).
-
50 µL of CB1 receptor membranes (final concentration 5-10 µg protein/well).
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the plate contents through the filter plate using a cell harvester and wash 3 times with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound.
-
% Inhibition = 100 * (1 - [(Sample CPM - Non-specific CPM) / (Total CPM - Non-specific CPM)])
-
Protocol 2: PARP-1 Enzymatic Inhibition Assay
This protocol assesses the ability of this compound to inhibit the enzymatic activity of Poly (ADP-ribose) polymerase 1 (PARP-1).
Materials:
-
Test Compound: this compound.
-
Enzyme: Recombinant human PARP-1.
-
Substrate: Histone H1.
-
Cofactor: NAD⁺ (biotinylated).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, 250 µM DTT, pH 8.0.
-
Positive Control Inhibitor: Olaparib (10 µM).
-
Detection Reagents: Streptavidin-HRP and colorimetric HRP substrate (e.g., TMB).
Methodology:
-
Plate Coating: Coat a 96-well plate with Histone H1 and incubate overnight at 4°C. Wash wells with wash buffer (PBS + 0.05% Tween-20).
-
Compound Addition: Add 10 µL of serially diluted this compound (0.1 nM to 100 µM) or Olaparib to the wells.
-
Reaction Initiation: Add a reaction mixture containing PARP-1 enzyme and biotinylated NAD⁺ to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP and incubate for 30 minutes. Wash again, then add the TMB substrate.
-
Measurement: Stop the reaction with 2N H₂SO₄ and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition.
-
% Inhibition = 100 * (1 - [(Sample Abs - Blank Abs) / (No Inhibitor Abs - Blank Abs)])
-
Tier 2: Secondary Cell-Based Screening Protocols
Protocol 3: cAMP Accumulation Assay
If the compound shows binding to a Gi-coupled GPCR like CB1, this assay measures its functional effect on the downstream signaling pathway.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human CB1 receptor.
-
Stimulant: Forskolin.
-
Test Compound: this compound.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or LANCE-based kit.
Methodology:
-
Cell Plating: Seed the CB1-expressing cells into a 96-well plate and grow to ~90% confluency.
-
Compound Treatment: Replace the culture medium with stimulation buffer containing a fixed concentration of forskolin and serial dilutions of the test compound.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the detection kit manufacturer's protocol.
-
cAMP Detection: Perform the cAMP detection assay following the kit's instructions.
-
Data Analysis: Measure the signal (e.g., fluorescence ratio for HTRF) and plot it against the compound concentration. A decrease in the forskolin-stimulated cAMP level indicates agonist activity.
Hypothetical Signaling Pathway
The diagram below illustrates a potential signaling cascade for a Gi-coupled GPCR like the CB1 receptor, a plausible target for an indole-3-carboxamide derivative. An agonist binding to the receptor would inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Application of 1-Methyl-1H-indole-3-carboxamide in Medicinal Chemistry: A Detailed Overview for Researchers
For researchers, scientists, and drug development professionals, 1-methyl-1H-indole-3-carboxamide and its structural analogs represent a versatile scaffold in the pursuit of novel therapeutic agents. The indole core is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets. The addition of a methyl group at the 1-position and a carboxamide at the 3-position creates a specific chemical entity that has been explored as a key building block and a pharmacophore in the development of compounds for various disease indications. This document provides a detailed overview of its applications, supported by experimental protocols and quantitative data.
Application Notes
The this compound scaffold is a cornerstone in the design of compounds targeting a range of biological pathways. Its derivatives have shown significant potential in several therapeutic areas:
-
Anticancer Agents: The indole-carboxamide core is a recurring motif in the design of anticancer drugs.[1] Derivatives have been investigated as inhibitors of crucial cancer-related targets such as p21-activated kinase 1 (PAK1), which is implicated in tumor progression, migration, and invasion.[2] Furthermore, N-substituted indole-2-carboxamides, a closely related class of compounds, have demonstrated potent antiproliferative activity against various cancer cell lines, including breast, leukemia, and colon cancer.[1] Some derivatives act as dual inhibitors of EGFR and CDK2, inducing apoptosis in cancer cells.[3] The presence of the carboxamide linkage allows for hydrogen bonding interactions, which can enhance target affinity and improve pharmacokinetic profiles.[1]
-
Neurological and Psychiatric Disorders: The structural similarity of the indole nucleus to neurotransmitters like serotonin has made it a valuable template for developing ligands for serotonin receptors. For instance, derivatives of 1H-indazole-3-carboxamide, an isostere of indole-3-carboxamide, have been identified as potent and selective antagonists of the serotonin 4 receptor (5-HT4R), with potential applications in analgesia.[4][5]
-
Infectious Diseases: The indole scaffold has been exploited in the development of agents against infectious diseases. Specifically, 1H-indole-2-carboxamides have been optimized for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6]
-
Cardiovascular and Metabolic Diseases: Derivatives of N-(aminoiminomethyl)-1H-indole carboxamide have been synthesized and evaluated as inhibitors of the Na+/H+ exchanger, a target for cardiovascular diseases.[7] Additionally, certain indole derivatives have been explored as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[8]
-
Pain and Inflammation: Indole-2-carboxamide derivatives have been designed as novel agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which plays a central role in pain and inflammation.[9]
Quantitative Data Summary
The following table summarizes the biological activity of various derivatives based on the 1-methyl-indole-carboxamide scaffold.
| Compound Class | Target | Activity Type | Quantitative Value (IC50/pEC50) | Reference Cell Line/Assay |
| 1H-Indazole-3-carboxamide derivative (30l) | PAK1 | Inhibition | 9.8 nM | Enzyme inhibition assay |
| N-substituted 1H-indole-2-carboxamide (12) | Cancer | Cytotoxicity | 0.33 µM | K-562 (leukemia) |
| N-substituted 1H-indole-2-carboxamide (10) | Cancer | Cytotoxicity | 1.01 µM | HCT-116 (colon cancer) |
| 1H-Indole-2-carboxamide derivative (2) | T. cruzi | Potency | pEC50 of 5.8 | Phenotypic screening |
| N-(aminoiminomethyl)-1-(2-phenylethyl)-1H-indole-2-carboxamide (49) | Na+/H+ exchanger | Inhibition | Strongest in series | In vitro assay |
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted this compound derivatives, adapted from standard amide coupling procedures.
Materials:
-
1-Methyl-1H-indole-3-carboxylic acid
-
Desired amine (R-NH2)
-
Coupling reagent (e.g., BOP reagent, HATU, or EDC/HOBt)
-
Tertiary base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve 1-methyl-1H-indole-3-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add the desired amine (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., BOP reagent, 1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3]
In Vitro Antiproliferative MTT Assay
This protocol outlines a standard method for assessing the cytotoxic activity of synthesized compounds against cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, K-562, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Simplified signaling pathway of PAK1 and its inhibition by indole-carboxamide derivatives.
References
- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (118959-44-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Protein Binding of 1-methyl-1H-indole-3-carboxamide
Introduction
The study of interactions between small molecules and proteins is a cornerstone of drug discovery and chemical biology. Understanding how a compound like 1-methyl-1H-indole-3-carboxamide binds to its protein targets is crucial for elucidating its mechanism of action, optimizing its efficacy, and assessing its potential off-target effects. This document provides detailed application notes and experimental protocols for several key biophysical and biochemical techniques suited for characterizing the protein binding of this and similar small molecules. The methods described herein—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Affinity Chromatography coupled with Mass Spectrometry (AC-MS)—offer complementary insights into binding affinity, kinetics, thermodynamics, and target identification.
Isothermal Titration Calorimetry (ITC)
Application Note
Isothermal Titration Calorimetry (ITC) is a powerful and widely used technique for the quantitative study of biomolecular interactions.[1][2][3] It directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (the target protein) in solution.[1][4] This label-free and immobilization-free method provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[1][2]
For this compound, ITC can be used to:
-
Validate a predicted protein target by confirming direct binding.
-
Determine the strength of the binding interaction (affinity).
-
Understand the driving forces of the binding (enthalpic vs. entropic).
-
Screen a panel of proteins to identify potential binding partners.
-
Characterize the effect of mutations in the protein's binding site on the interaction.[1]
Quantitative Data Summary: ITC
| Parameter | Symbol | Hypothetical Value | Description |
| Association Constant | Ka | 2.5 x 10⁵ M⁻¹ | The equilibrium constant for the binding reaction. |
| Dissociation Constant | Kd | 4.0 µM | The concentration of ligand at which half the protein binding sites are occupied. |
| Stoichiometry | n | 1.1 | The molar ratio of ligand to protein in the complex. |
| Enthalpy Change | ΔH | -8.5 kcal/mol | The heat released or absorbed upon binding. |
| Entropy Change | TΔS | -2.5 kcal/mol | The change in disorder of the system upon binding. |
| Gibbs Free Energy Change | ΔG | -6.0 kcal/mol | The overall energy change, indicating spontaneity. |
Experimental Protocol: ITC
Materials and Reagents:
-
Isothermal Titration Calorimeter
-
Purified target protein (concentration precisely known, >95% purity)
-
This compound (high purity)
-
Identical buffer for both protein and ligand (e.g., PBS or HEPES, pH 7.4)
-
Syringes and sample cells for the ITC instrument
-
Degassing apparatus
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 20-50 µM) in the chosen buffer.
-
Prepare a solution of this compound (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) in the exact same buffer.
-
Thoroughly degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).[4]
-
Equilibrate the instrument to the set temperature.
-
-
Loading the Instrument:
-
Carefully load the protein solution into the sample cell, avoiding bubble formation.
-
Load the this compound solution into the injection syringe.
-
-
Titration Experiment:
-
Place the cell and syringe into the instrument.
-
Set up the titration parameters: typically a series of 1-2 µL injections every 120-180 seconds.
-
Start the experiment. The instrument will automatically inject the ligand into the protein solution and record the heat changes.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer alone to account for the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the peaks in the thermogram to determine the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. ΔG and TΔS can be calculated from these values.[2]
-
Workflow Visualization
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Surface Plasmon Resonance (SPR)
Application Note
Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions.[5][6][7] The method involves immobilizing one molecule (the ligand, typically the protein) onto a sensor chip surface, and flowing the other molecule (the analyte, this compound) over it.[5][7] Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.[6][8]
SPR is particularly useful for:
-
Measuring real-time association (ka) and dissociation (kd) rate constants.
-
Determining binding affinity (Kd = kd/ka).
-
Screening for binding partners in a high-throughput manner.
-
Characterizing the specificity of the interaction through competition assays.
A key advantage of SPR is its high sensitivity and ability to provide kinetic information, which is not available from ITC.[6][7]
Quantitative Data Summary: SPR
| Parameter | Symbol | Hypothetical Value | Description |
| Association Rate Constant | ka | 1.2 x 10³ M⁻¹s⁻¹ | The rate at which the complex is formed. |
| Dissociation Rate Constant | kd | 4.8 x 10⁻³ s⁻¹ | The rate at which the complex decays. |
| Dissociation Constant | Kd | 4.0 µM | The equilibrium constant calculated from kd/ka. |
| Maximum Response | Rmax | 150 RU | The theoretical maximum response units at saturation. |
Experimental Protocol: SPR
Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 dextran chip)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary, e.g., low pH glycine)
Procedure:
-
Protein Immobilization:
-
Equilibrate the system with running buffer.
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified protein solution over the activated surface to allow for covalent coupling (e.g., amine coupling).
-
Deactivate any remaining active sites with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 x Kd to 10 x Kd).
-
Inject the lowest concentration of the small molecule over both the protein and reference flow cells for a set association time, followed by an injection of running buffer for the dissociation phase.
-
Repeat the injection cycle for each concentration, from lowest to highest.
-
Between cycles, if necessary, inject a regeneration solution to remove all bound analyte from the protein surface.
-
-
Data Analysis:
-
The instrument software generates sensorgrams (response units vs. time).
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the association and dissociation curves for each concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding).
-
This fitting process yields the kinetic rate constants (ka and kd), from which the dissociation constant (Kd) is calculated.
-
Principle Visualization
Caption: Principle of Surface Plasmon Resonance (SPR) for binding analysis.
Affinity Chromatography-Mass Spectrometry (AC-MS)
Application Note
Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful strategy for identifying unknown protein binding partners of a small molecule from a complex biological sample, such as a cell lysate.[9][10][11] The technique relies on immobilizing the small molecule (this compound) onto a solid support to create an affinity matrix.[10][12] When a protein mixture is passed over this matrix, proteins that specifically bind to the small molecule are captured, while non-binding proteins are washed away.[13] The bound proteins are then eluted and identified using mass spectrometry.
This approach is invaluable for:
-
De novo target identification and validation.
-
Understanding the broader biological context of a compound's activity.
-
Identifying potential off-target proteins, which is crucial for safety assessment.
Experimental Protocol: AC-MS
Materials and Reagents:
-
This compound with a linker for immobilization (or a derivative)
-
Activated chromatography resin (e.g., NHS-activated Sepharose)
-
Chromatography columns
-
Cell lysate or tissue extract
-
Wash buffer (e.g., Tris-buffered saline with mild detergent)
-
Elution buffer (e.g., high salt, low pH, or a solution of the free compound)
-
Reagents for SDS-PAGE and protein staining (e.g., Coomassie Blue)
-
Mass spectrometer and associated reagents for proteomic analysis
Procedure:
-
Affinity Matrix Preparation:
-
Covalently couple the linker-modified this compound to the activated resin according to the manufacturer's instructions.
-
Block any remaining active groups on the resin.
-
Prepare a control resin with no ligand or an inactive analogue to identify non-specific binders.
-
-
Protein Binding:
-
Pack the affinity and control resins into separate columns.
-
Equilibrate the columns with wash buffer.
-
Load the cell lysate onto both columns and allow it to incubate to facilitate binding.
-
-
Washing:
-
Wash both columns extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins from the columns. This can be done by:
-
Competitive elution: using a high concentration of free this compound.
-
Non-specific elution: changing the pH or ionic strength of the buffer.
-
-
-
Protein Identification:
-
Collect the eluates from both the affinity and control columns.
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Visualize protein bands that are present in the affinity eluate but absent or significantly reduced in the control eluate.
-
Excise these specific bands, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use proteomic search algorithms (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.
-
Compile a list of high-confidence protein "hits" that specifically interact with this compound.
-
Workflow Visualization
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Computational Approaches
In addition to experimental techniques, computational methods can provide valuable insights into the protein binding of this compound.[14][15] Molecular docking, for example, can predict the preferred binding orientation of the small molecule within the binding site of a protein with a known 3D structure.[16] These in silico approaches are useful for:
-
Generating initial hypotheses about potential protein targets.[17]
-
Prioritizing compounds for experimental screening.[18]
-
Interpreting experimental binding data in a structural context.
While computational predictions require experimental validation, they are a fast and cost-effective way to guide research efforts.[17]
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. news-medical.net [news-medical.net]
- 4. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Interaction Analysis by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity Purification Protocol Starting with a Small Molecule as Bait | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Affinity Purification Protocol Starting with a Small Molecule as Bait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. conductscience.com [conductscience.com]
- 13. sinobiological.com [sinobiological.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. australiansciencejournals.com [australiansciencejournals.com]
- 16. Spectroscopic and molecular docking studies for characterizing binding mechanism and conformational changes of human serum albumin upon interaction with Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current computational methods for predicting protein interactions of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing a Screening Library with a 1-Methyl-1H-indole-3-carboxamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-methyl-1H-indole-3-carboxamide scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties.[1] The versatility of the indole ring system, coupled with the hydrogen bonding capabilities of the carboxamide group, allows for diverse interactions with various biological targets.[2] This document provides detailed application notes and protocols for the development of a screening library based on the this compound scaffold, aimed at the discovery of novel therapeutic agents.
Data Presentation: Biological Activities of Indole Carboxamide Derivatives
The following table summarizes the quantitative biological activity of various indole carboxamide derivatives against a range of targets. This data is intended to provide a comparative overview to guide library design and screening efforts.
| Compound/Analog ID | Target | Assay Type | Activity (IC50/EC50) | Reference |
| Indazole-3-carboxamide Analog | p21-activated kinase 1 (PAK1) | Kinase Inhibition Assay | 9.8 nM | [3] |
| 8g | Mycobacterium tuberculosis | Whole-cell Growth Inhibition | 0.32 µM (MIC) | [4] |
| 8f | Pediatric Glioblastoma (KNS42) | Cell Viability Assay | 0.84 µM | [4] |
| 12 | K-562 (Leukemia) | Antiproliferative (MTT) | 0.33 µM | [5] |
| 14 | K-562 (Leukemia) | Antiproliferative (MTT) | 0.61 µM | [5] |
| 4 | K-562 (Leukemia) | Antiproliferative (MTT) | 0.61 µM | [5] |
| 10 | HCT-116 (Colon Cancer) | Antiproliferative (MTT) | 1.01 µM | [5] |
| Indole-2-carboxamide 3 | Cannabinoid Receptor 2 (CB2) | Agonist Activity | 0.98 µM | [4] |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1H-indole-3-carbaldehyde (Precursor)
This protocol outlines the synthesis of the key precursor, 1-methyl-1H-indole-3-carbaldehyde.
Materials:
-
1H-indole-3-carbaldehyde
-
Anhydrous Potassium Carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Dimethylformamide (DMF)
-
Methyl iodide (CH3I)
Procedure:
-
To a mixture of 1H-indole-3-carbaldehyde (1 equivalent), anhydrous K2CO3 (2 equivalents) in acetonitrile and a catalytic amount of DMF, add methyl iodide (2.43 equivalents).
-
Heat the resulting mixture to a gentle reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-methyl-1H-indole-3-carbaldehyde.
Protocol 2: Oxidation of 1-Methyl-1H-indole-3-carbaldehyde to 1-Methyl-1H-indole-3-carboxylic acid
This protocol describes the oxidation of the aldehyde to the corresponding carboxylic acid.
Materials:
-
1-Methyl-1H-indole-3-carbaldehyde
-
tert-Butanol
-
Water
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO2)
-
Sodium dihydrogen phosphate (NaH2PO4)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 1-Methyl-1H-indole-3-carbaldehyde (1 equivalent) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (5 equivalents) and sodium dihydrogen phosphate (4 equivalents) to the solution.
-
In a separate flask, dissolve sodium chlorite (5 equivalents) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-methyl-1H-indole-3-carboxylic acid.
Protocol 3: Combinatorial Synthesis of a this compound Library
This protocol details the parallel synthesis of a library of 1-methyl-1H-indole-3-carboxamides by reacting the carboxylic acid with a diverse set of primary and secondary amines.
Materials:
-
1-Methyl-1H-indole-3-carboxylic acid
-
A diverse library of primary and secondary amines
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure (for each amine in the library in a parallel synthesizer or multi-well plate):
-
In a reaction vial, dissolve 1-methyl-1H-indole-3-carboxylic acid (1 equivalent) in DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound derivative by preparative HPLC or other suitable chromatographic techniques.
Mandatory Visualization
Signaling Pathways
The this compound scaffold has the potential to modulate various signaling pathways implicated in diseases such as cancer. Two such key pathways are the PI3K/Akt/mTOR and NF-κB pathways.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points.
Caption: NF-κB signaling pathway and a potential point of inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and screening of a this compound library.
Caption: Experimental workflow for library synthesis and screening.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Enzymatic Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) by 1-methyl-1H-indole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan.[1] This process leads to tryptophan depletion and the production of immunomodulatory metabolites known as kynurenines, collectively creating an immunosuppressive microenvironment.[1][2] Elevated IDO1 expression is a key immune evasion mechanism for tumors, making it a prime target for cancer immunotherapy.[2] The indole-3-carboxamide scaffold is a structural motif found in various enzyme inhibitors.[3] This document provides detailed methodologies for assessing the potential inhibitory activity of 1-methyl-1H-indole-3-carboxamide against the IDO1 enzyme.
IDO1 Signaling Pathway and Point of Inhibition
IDO1 is typically upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[2] Once expressed, it converts L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. The resulting tryptophan starvation and accumulation of kynurenine metabolites suppress T-cell proliferation and promote immune tolerance, aiding tumor survival.[1][2] this compound, as a potential inhibitor, would act by blocking the catalytic activity of the IDO1 enzyme, thereby preventing the degradation of tryptophan and mitigating the downstream immunosuppressive effects.
Data Presentation: Hypothetical Inhibitory Activity
The following tables summarize hypothetical quantitative data for the enzymatic inhibition of IDO1 by this compound, presented for illustrative purposes.
Table 1: In Vitro IDO1 Enzymatic Assay
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Human Recombinant IDO1 | Enzymatic (Fluorometric) | 15.2 |
| Epacadostat (Positive Control) | Human Recombinant IDO1 | Enzymatic (Fluorometric) | 0.07 |
Table 2: Cell-Based IDO1 Activity Assay
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | HeLa (IFN-γ stimulated) | Cell-Based (Colorimetric) | 25.8 |
| Epacadostat (Positive Control) | HeLa (IFN-γ stimulated) | Cell-Based (Colorimetric) | 0.2 |
Experimental Protocols
Protocol 1: In Vitro Human Recombinant IDO1 Enzymatic Inhibition Assay (Fluorometric)
This protocol outlines the procedure for measuring the direct inhibitory effect of this compound on recombinant human IDO1 enzyme activity. The assay is based on the fluorogenic detection of N-formylkynurenine (NFK), the direct product of the IDO1-catalyzed reaction.[4][5]
Materials:
-
Recombinant Human IDO1 Enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)[1]
-
L-Tryptophan (Substrate)
-
100X Antioxidant Mix[4]
-
This compound (Test Compound)
-
IDO1 Inhibitor (Positive Control, e.g., Epacadostat or IDO5L)[4]
-
DMSO (Vehicle Control)
-
96-well black microplate
Assay Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a 2X Reaction Premix by diluting a 100X Antioxidant Mix 1:50 in IDO1 Assay Buffer.[4][5]
-
Prepare serial dilutions of this compound and the positive control inhibitor in DMSO, then dilute further in IDO1 Assay Buffer. The final DMSO concentration should not exceed 0.5%.[4]
-
Prepare the Recombinant Human IDO1 enzyme solution in ice-cold IDO1 Assay Buffer.[5]
-
-
Assay Reaction:
-
In a 96-well black microplate, add reagents in the following order:
-
50 µL of 2X Reaction Premix.
-
10 µL of diluted test compound, positive control, or vehicle control (IDO1 Assay Buffer with DMSO).
-
20 µL of IDO1 enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.[1]
-
Initiate the reaction by adding 20 µL of L-tryptophan solution. The final reaction volume is 100 µL.
-
Incubate the plate at 37°C for 45 minutes in a dark environment.[5]
-
-
Detection:
-
Add 50 µL of the Fluorogenic Developer Solution to each well.[5]
-
Seal the plate and incubate at 45°C in the dark for 3 hours with gentle shaking.
-
Allow the plate to cool to room temperature for 1 hour.
-
Measure the fluorescence at an excitation wavelength of 402 nm and an emission wavelength of 488 nm.[4]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Protocol 2: Cell-Based IDO1 Inhibition Assay (Colorimetric)
This protocol describes a method to measure the inhibitory effect of this compound on IDO1 activity in cultured human cells, such as HeLa or SK-OV-3.[2][6] IDO1 expression is induced with IFN-γ, and the assay measures the production of kynurenine in the cell culture supernatant.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin[2]
-
Recombinant Human IFN-γ
-
This compound (Test Compound)
-
IDO1 Inhibitor (Positive Control)
-
DMSO (Vehicle Control)
-
Trichloroacetic acid (TCA), 30% (w/v)[1]
-
DMAB reagent (p-dimethylaminobenzaldehyde in acetic acid)[1]
-
96-well cell culture plates
Assay Workflow:
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[2]
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound (or controls) and a final concentration of IFN-γ to induce IDO1 expression.
-
Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
-
Kynurenine Measurement:
-
After the incubation period, carefully collect 140 µL of the cell culture supernatant from each well.[1]
-
Add 10 µL of 6.1 N TCA to each supernatant sample to precipitate proteins.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[1]
-
Centrifuge the plate to pellet the precipitated protein.[1]
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of DMAB reagent to each well and incubate for 10 minutes at room temperature.[1]
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in each sample from the standard curve.
-
Calculate the percent inhibition of IDO1 activity for each compound concentration relative to the IFN-γ-stimulated vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Disclaimer
The information provided in this document is for Research Use Only (RUO). These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methyl-1H-indole-3-carboxamide
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the synthesis of 1-methyl-1H-indole-3-carboxamide, with a primary focus on troubleshooting and yield optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, which is typically approached via two primary synthetic routes:
-
Route A: N-methylation of 1H-indole-3-carboxamide.
-
Route B: Amide coupling of 1-methyl-1H-indole-3-carboxylic acid with an ammonia source.
Route A: N-methylation of 1H-indole-3-carboxamide
Q1: Why is the yield of my N-methylation reaction low?
A1: Low yields in the N-methylation of indole derivatives can stem from several factors:
-
Incomplete Deprotonation: The indole nitrogen (N-H pKa ≈ 17) requires a sufficiently strong base for complete deprotonation before the addition of the methylating agent. Incomplete deprotonation leads to unreacted starting material.
-
Side Reactions: The amide N-H is also acidic and can compete for methylation, although it is generally less reactive than the indole N-H. More significant side reactions can occur at the C3 position if the reaction conditions are not optimized.[1]
-
Reagent Quality: The base (e.g., NaH, NaNH₂) and the methylating agent (e.g., methyl iodide, dimethyl sulfate) must be of high quality and anhydrous, as moisture can quench the base and hydrolyze the reagents.
-
Reaction Temperature: While some reactions proceed well at room temperature, others may require cooling to control exothermicity and minimize side reactions, or gentle heating to drive the reaction to completion.[2]
Q2: I am observing multiple products in my methylation reaction. How can I improve selectivity?
A2: The formation of multiple products indicates a lack of selectivity.
-
N-1 vs. C-3 Methylation: While N-1 methylation is generally favored, C-3 methylation can occur, leading to the formation of a quaternary stereocenter.[1] Using a strong base like sodium amide (NaNH₂) in liquid ammonia or sodium hydride (NaH) in an aprotic polar solvent like DMF or THF generally favors N-methylation.[3][4]
-
Bis-methylation: Although less common for this substrate, methylation can potentially occur on both the indole and amide nitrogens. Using a stoichiometric amount of base and methylating agent (e.g., 1.0-1.1 equivalents) can minimize this.[4]
-
Purification: Unwanted byproducts can often be removed via silica gel column chromatography.[2]
Route B: Amide Coupling from 1-methyl-1H-indole-3-carboxylic acid
Q3: My amide coupling reaction is consistently failing or giving a low yield. What is the likely cause?
A3: Low yields in amide coupling are a frequent issue and can often be traced to the following.[5]
-
Poor Carboxylic Acid Activation: This is the most common cause. The carboxylic acid must be converted into a more reactive intermediate (e.g., an active ester) before the amine is added. The choice of coupling reagent is critical.[5] For this synthesis, common and effective coupling systems include EDC/HOBt and HATU.[2][6][7]
-
Side Reactions: The activated carboxylic acid can react with itself to form a symmetric anhydride, which may be less reactive towards the ammonia source. This can be minimized by adding the ammonia source shortly after the activation of the acid.[5]
-
Inappropriate Stoichiometry: Using incorrect ratios of coupling agents, bases, or reactants is a common pitfall. Protocols often require a slight excess (1.1-1.2 equivalents) of the coupling agents to ensure the reaction goes to completion.[5][6]
-
Poor Solubility: If the indole starting material or the final product has poor solubility in the chosen solvent, it can hinder reaction kinetics. Experimenting with solvents like DMF, DCM, or THF may be necessary. Gentle heating can improve solubility but must be balanced against potential thermal degradation.[5]
Q4: How do I choose the right coupling reagents and conditions?
A4: The choice of reagents depends on the scale of the reaction and the stability of your starting materials.
-
EDC/HOBt: This is a widely used, reliable, and cost-effective combination. The byproducts are generally water-soluble, which simplifies the workup procedure.[2][7]
-
HATU/DIPEA: HATU is a more powerful coupling agent, often used for more challenging or sterically hindered couplings. It typically provides faster reaction times and higher yields.[6]
-
Ammonia Source: The source of ammonia can be aqueous ammonia, ammonia in a solvent like dioxane, or an ammonium salt such as ammonium chloride, which requires an additional base to liberate free ammonia.[2][6]
Quantitative Data Summary
The following table summarizes typical reaction conditions found in the literature for analogous syntheses. Yields are highly dependent on the specific substrate, scale, and purification method.
| Synthesis Step | Reagents & Conditions | Solvent | Typical Yield Range | Reference |
| N-Methylation | 1. NaH (1.1 eq) 2. CH₃I (1.1 eq), 0 °C to RT | THF / DMF | 85-95% (for indole) | [3] |
| Amide Coupling | 1-methyl-1H-indole-3-carboxylic acid, NH₄Cl (1.5 eq), HATU (1.2 eq), DIPEA (3.0 eq), RT | DMF | Good to Excellent | [6] |
| Amide Coupling | 1-methyl-1H-indole-2-carboxylic acid, Amine, EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA, RT | DCM / DMF | 55-86% | [8] |
Experimental Protocols
Protocol 1: N-Methylation of 1H-indole-3-carboxamide (Route A)
This protocol is adapted from standard N-alkylation procedures for indoles.[3][4]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1H-indole-3-carboxamide (1.0 equiv.).
-
Solvent Addition: Add anhydrous DMF (or THF) to dissolve the starting material (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. The solution may become a thick slurry.
-
Methylation: Add methyl iodide (CH₃I, 1.1 equiv.) dropwise to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.
Protocol 2: Amide Coupling of 1-methyl-1H-indole-3-carboxylic acid (Route B)
This protocol uses a standard peptide coupling agent system.[2][6]
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve 1-methyl-1H-indole-3-carboxylic acid (1.0 equiv.) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.2 equiv.) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add ammonium chloride (NH₄Cl, 1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 4-12 hours).
-
Workup: Pour the reaction mixture into water. This may precipitate the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing & Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by recrystallization or silica gel column chromatography to yield the pure this compound.
Visualized Workflows and Pathways
The following diagrams illustrate the synthetic pathways and a logical workflow for troubleshooting low product yield.
Caption: Primary synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Amide Coupling for 1-methyl-1H-indole-3-carboxamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-methyl-1H-indole-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective coupling reagents for the synthesis of this compound?
A1: A variety of coupling reagents can be employed, with the choice often depending on the scale of the reaction, the amine being coupled, and cost considerations. The most common classes of reagents are carbodiimides and uronium/phosphonium salts.[1][2]
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) are widely used.[3][4] EDC is often preferred because its urea byproduct is water-soluble, simplifying purification.[3] These are typically used with additives like 1-hydroxybenzotriazole (HOBt) to improve reaction rates and minimize side reactions, such as racemization.[3][5]
-
Uronium/Phosphonium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and are particularly useful for challenging couplings.[3][6][7] HATU is known for its fast reaction times and high efficiency.[3][8]
Q2: Which solvents and bases are recommended for this amide coupling reaction?
A2: The choice of solvent and base is critical for reaction success.
-
Solvents: Anhydrous polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is a very common choice due to its excellent solvating properties for the starting materials and reagents.[6][9] Dichloromethane (DCM) is another suitable option.[1][9]
-
Bases: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to facilitate the coupling process. N,N-Diisopropylethylamine (DIPEA) and triethylamine (Et3N) are the most frequently used bases.[7][9] Typically, 2-3 equivalents of the base are used.[6]
Q3: What is the optimal order of addition for the reagents?
A3: The order of reagent addition can significantly impact the reaction outcome by minimizing the formation of byproducts. A generally accepted and effective method is to pre-activate the carboxylic acid before adding the amine.[10]
-
Dissolve the 1-methyl-1H-indole-3-carboxylic acid in an anhydrous solvent (e.g., DMF).
-
Add the base (e.g., DIPEA).
-
Add the coupling reagent (e.g., HATU) and allow the mixture to stir for a few minutes to form the activated ester.
-
Finally, add the amine to the activated carboxylic acid solution.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] A sample of the reaction mixture can be taken periodically and analyzed to observe the consumption of the starting materials (the carboxylic acid and amine) and the formation of the amide product.
Q5: What are some common impurities, and how can they be removed?
A5: Common impurities include unreacted starting materials, the urea byproduct (if using a carbodiimide like EDC or DCC), and byproducts from side reactions.[11] Purification is typically achieved through:
-
Aqueous Workup: Quenching the reaction with water and extracting the product into an organic solvent can remove water-soluble impurities like the EDC byproduct and excess base.[12]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired amide from unreacted starting materials and other organic impurities.[11] The appropriate solvent system for elution can be determined by TLC analysis.[11]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or degraded coupling reagent. 2. Wet solvent or reagents. 3. Insufficient amount of base. 4. Low reactivity of the amine. 5. Steric hindrance. | 1. Use a fresh batch of coupling reagent. 2. Ensure all solvents and reagents are anhydrous. Use freshly opened bottles or properly dried solvents. 3. Use at least 2-3 equivalents of base (e.g., DIPEA). 4. Switch to a more powerful coupling reagent like HATU.[3][8] 5. Increase the reaction temperature (e.g., to 40-50 °C) and/or extend the reaction time. Monitor for potential degradation. |
| Formation of Multiple Byproducts | 1. Side reactions with the coupling reagent. 2. Racemization (if the amine is chiral). 3. Reaction of the coupling reagent with the amine. | 1. Pre-activate the carboxylic acid with the coupling reagent before adding the amine.[10] 2. Add HOBt as an additive, especially when using carbodiimides, to suppress racemization.[3] 3. Ensure the coupling reagent is not used in large excess.[13] |
| Difficulty in Removing Urea Byproduct (with DCC/DIC) | The urea byproduct of DCC is poorly soluble in many organic solvents. | 1. If possible, use EDC as the coupling reagent, as its urea byproduct is water-soluble and can be removed with an aqueous workup.[3] 2. If using DCC, filter the reaction mixture to remove the precipitated dicyclohexylurea before workup. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Stoichiometry of reagents is incorrect. | 1. Allow the reaction to stir for a longer period (e.g., overnight). Monitor by TLC or LC-MS until the starting material is consumed. 2. Gently heat the reaction mixture, for example, to 40-50°C. 3. Use a slight excess (1.1-1.2 equivalents) of the amine and the coupling reagent relative to the carboxylic acid. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive | Base | Typical Solvent | Key Advantages | Key Disadvantages |
| EDC | HOBt or Oxyma | DIPEA or Et3N | DMF, DCM | Water-soluble urea byproduct, cost-effective.[3][5] | Can be less effective for hindered couplings. |
| DCC | HOBt or DMAP | DIPEA or Et3N | DCM, THF | Inexpensive and effective.[3][14] | Insoluble urea byproduct complicates purification.[3] |
| HATU | None needed | DIPEA or Et3N | DMF, ACN | High reactivity, fast reaction times, low racemization.[3][8] | Higher cost, can react with the amine if not pre-activated.[13] |
| HBTU/TBTU | HOBt (optional) | DIPEA or Et3N | DMF | High efficiency, good for peptide synthesis.[3] | Can cause side reactions if used in excess.[13] |
| PyBOP | None needed | DIPEA or Et3N | DMF, DCM | Safer alternative to BOP, effective for hindered systems.[6] | Can be more expensive than carbodiimides. |
Table 2: Experimental Conditions Log
Use this table to log your experimental conditions and results for optimization.
| Entry | Coupling Reagent (eq) | Amine (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (by LC-MS/NMR) |
| 1 | ||||||||
| 2 | ||||||||
| 3 | ||||||||
| 4 |
Experimental Protocols
Protocol 1: General Procedure using HATU
This protocol is recommended for its high efficiency and is suitable for a wide range of amines.
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-methyl-1H-indole-3-carboxylic acid (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until all solids are dissolved.
-
Add the desired amine (1.1-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir the mixture for 2-5 minutes.
-
Add HATU (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Cost-Effective Procedure using EDC/HOBt
This protocol is a standard and more economical option, particularly for less hindered and more reactive amines.
-
To a dry round-bottom flask under an inert atmosphere, add 1-methyl-1H-indole-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Add anhydrous DMF or DCM to dissolve the reagents.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA or triethylamine (2.0-3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
Caption: A typical experimental workflow for the amide coupling of 1-methyl-1H-indole-3-carboxylic acid.
Caption: A troubleshooting decision tree for low-yield amide coupling reactions.
References
- 1. fishersci.dk [fishersci.dk]
- 2. hepatochem.com [hepatochem.com]
- 3. peptide.com [peptide.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 1-methyl-1H-indole-3-carboxamide for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 1-methyl-1H-indole-3-carboxamide in biological assays. Inaccurate concentrations due to poor solubility can lead to unreliable and misleading experimental results. This guide offers practical solutions and detailed protocols to ensure the accurate preparation of this compound solutions for your research needs.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: this compound, like many indole derivatives, is expected to have low aqueous solubility due to its hydrophobic indole ring structure.[1][2] The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for a wide range of polar and nonpolar compounds.[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common problem for hydrophobic compounds.[3][4] This occurs because the compound "crashes out" of solution as the solvent polarity changes dramatically.[3] Here are several strategies to overcome this:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay medium, as high concentrations can be cytotoxic. A final DMSO concentration of ≤ 0.5% is generally considered safe for most cell lines, though this should be determined empirically for your specific system.[3][5]
-
Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilution steps. This gradual change in solvent polarity can help keep the compound in solution.[3]
-
Ensure rapid mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to facilitate rapid dispersion.[3]
-
Work with pre-warmed media: Adding the compound to a pre-warmed (e.g., 37°C) aqueous buffer can sometimes improve solubility.[4]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A3: The tolerance of cell lines to DMSO can vary significantly. As a general guideline, it is best to keep the final DMSO concentration at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity.[3] However, for sensitive cell lines, a concentration below 0.1% may be necessary. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.[3][5]
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[6] For weakly basic compounds, decreasing the pH can lead to protonation and a significant increase in aqueous solubility.[1] Conversely, if a compound has an acidic moiety, increasing the pH can enhance solubility.[1] While this compound does not have strongly acidic or basic groups, the indole nitrogen has a pKa, and its protonation state is pH-dependent.[1] Therefore, modest pH adjustments, within the tolerance range of your biological assay, could be explored.
Q5: Are there alternative methods to enhance the solubility of this compound?
A5: Yes, several other techniques can be employed if DMSO proves insufficient or unsuitable:
-
Co-solvents: The addition of a co-solvent like ethanol or polyethylene glycol (PEG 400) to the aqueous buffer can increase the solvent's capacity to dissolve your compound.[1][6]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[1][6] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in biological assays.[1]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity where poorly soluble molecules can be encapsulated, forming an inclusion complex with enhanced aqueous solubility.[7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with improved solubility and safety.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Powder will not dissolve in aqueous buffer. | Low intrinsic aqueous solubility of this compound. | Prepare a concentrated stock solution in an organic solvent like DMSO first.[3] |
| Precipitation occurs after diluting the DMSO stock solution into the aqueous assay buffer. | The compound is "crashing out" of solution due to the change in solvent polarity.[3] | - Decrease the final concentration of the compound.- Ensure the final DMSO concentration is as low as possible (ideally <0.5%).[3]- Add the stock solution to the buffer with vigorous mixing.[3]- Consider using a formulation approach with co-solvents, surfactants, or cyclodextrins.[1] |
| Inconsistent results between experimental repeats. | This could be due to variable amounts of dissolved compound. | - Ensure complete dissolution of the stock solution before each use by vortexing or brief sonication.- Prepare fresh dilutions for each experiment.[3] |
| Cell toxicity or other artifacts are observed. | The concentration of the organic solvent (e.g., DMSO) may be too high. | - Determine the maximum tolerable solvent concentration for your assay.- Include a vehicle control in your experiments.[5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Accurately weigh a precise amount of this compound powder.
-
Add a calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Using a Co-solvent to Improve Solubility
-
Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
In a separate tube, prepare your aqueous assay buffer containing a co-solvent such as ethanol or PEG 400. The final concentration of the co-solvent should be optimized and kept consistent across experiments.
-
Add the DMSO stock solution dropwise to the co-solvent-containing buffer while vortexing to reach the desired final concentration of the compound.
Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the Kneading Method
This protocol is adapted from a general method for preparing inclusion complexes.[1]
-
Preparation of the Cyclodextrin Paste:
-
Weigh the required amount of HP-β-CD and place it in a glass mortar.
-
Prepare a 1:1 (v/v) solution of ethanol and water.
-
Add a small amount of the ethanol/water solution to the HP-β-CD and triturate to form a homogeneous paste.
-
-
Compound Addition:
-
Add the accurately weighed this compound to the paste.
-
-
Kneading:
-
Knead the mixture thoroughly for 45-60 minutes. During this process, the solvent will slowly evaporate. If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a pasty consistency.
-
-
Drying:
-
Scrape the resulting solid mass from the mortar and spread it thinly on a glass dish.
-
Dry the product in a vacuum oven at 40-50°C for 24 hours or until a constant weight is achieved.
-
-
Sieving:
-
Gently grind the dried complex into a fine powder and pass it through a fine-mesh sieve (e.g., 100 mesh) to ensure uniformity. The resulting powder should have improved aqueous solubility.
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 9. researchgate.net [researchgate.net]
stability issues of 1-methyl-1H-indole-3-carboxamide in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-methyl-1H-indole-3-carboxamide in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, presence of oxidizing agents, and temperature. The indole ring is susceptible to oxidation, and the carboxamide group can undergo hydrolysis under strong acidic or basic conditions.[1][2] It is also known to be sensitive to light.[1]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To ensure maximum stability, stock solutions should be prepared in high-purity, degassed solvents such as DMSO or ethanol. It is advisable to store these solutions in amber vials to protect from light, at -20°C or -80°C for long-term storage.[1] For short-term use, refrigeration at 2-8°C is acceptable. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.
Q3: I am observing a color change in my this compound solution over time. What could be the cause?
A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically due to oxidation of the indole ring, which can lead to the formation of colored polymeric impurities.[3] This process can be accelerated by exposure to light and air.
Q4: Can I use aqueous buffers to prepare solutions of this compound?
A4: Yes, but the pH of the buffer is critical. Indole derivatives are generally most stable in neutral or slightly basic conditions (pH 7-8.5).[1] Strong acidic conditions can lead to protonation of the indole ring and subsequent degradation, while strongly alkaline conditions can promote both oxidative degradation and hydrolysis of the carboxamide group.[1] When using aqueous buffers, it is recommended to prepare the solutions fresh and use them promptly.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results or a gradual loss of compound activity over the course of an experiment.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.
-
Solvent Selection: If using aqueous buffers, ensure the pH is within the optimal range of 7-8.5.[1] Consider the use of a co-solvent like DMSO (typically at a final concentration of <0.5%) to improve solubility and stability.
-
Light Protection: Protect the assay plates and solutions from direct light exposure by using amber-colored labware or by covering them with aluminum foil.
-
Temperature Control: Maintain a consistent and appropriate temperature throughout the experiment, as elevated temperatures can accelerate degradation.
-
Control Experiments: Include a stability control where the compound is incubated in the assay medium for the duration of the experiment and then analyzed by HPLC to assess for degradation.
-
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
-
Symptom: Observation of new peaks in the chromatogram of a stock or working solution that were not present in the freshly prepared sample.
-
Possible Cause: Chemical degradation of this compound.
-
Troubleshooting Steps:
-
Identify Degradation Products: The primary degradation products are likely to be 1-methyl-1H-indole-3-carboxylic acid (from hydrolysis) and various oxidation products of the indole ring.
-
Review Solution Preparation and Storage:
-
Were degassed solvents used? Dissolved oxygen can promote oxidation.
-
Was the solution protected from light? Photodegradation can lead to a variety of byproducts.
-
What was the pH of the solution? Acidic or basic conditions can cause hydrolysis.
-
-
Perform Forced Degradation Study: To confirm the identity of the degradation peaks, a forced degradation study can be performed (see Experimental Protocols section for details). This involves intentionally degrading the compound under various stress conditions to generate the potential degradation products.
-
Data Presentation
The following table summarizes representative data from a forced degradation study on this compound.
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 60°C | ~15% | 1-methyl-1H-indole-3-carboxylic acid |
| 0.1 M NaOH | 24 hours | 60°C | ~20% | 1-methyl-1H-indole-3-carboxylic acid |
| 3% H₂O₂ | 24 hours | Room Temp | ~25% | Oxidized indole species |
| Photolytic (UV) | 24 hours | Room Temp | ~10% | Photodegradation products |
| Thermal | 48 hours | 80°C | ~5% | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Incubate 2 mL of the stock solution at 80°C for 48 hours in a sealed vial.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration with the mobile phase. Analyze by a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound and the separation of its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: Workflow for conducting a forced degradation study.
Caption: Potential degradation pathways for the compound.
References
- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Photodecarboxylations Involving Phthalimides | Semantic Scholar [semanticscholar.org]
- 3. Oxidative Construction of Unusual Indole-Derived Intermediates en Route to Conodusine A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-methyl-1H-indole-3-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-methyl-1H-indole-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity of the compound.
Q2: What are the likely impurities I might encounter in my crude this compound?
A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of indole carboxamides may include unreacted starting materials (e.g., 1-methyl-1H-indole-3-carboxylic acid and the amine source), residual coupling agents (e.g., EDC, HOBt), and byproducts from side reactions. For instance, if dicyclohexylcarbodiimide (DCC) is used as a coupling agent, dicyclohexylurea (DCU) is a common and often difficult-to-remove byproduct.
Q3: How can I assess the purity of my this compound?
A3: The purity of your compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities, while Mass Spectrometry (MS) confirms the molecular weight.
Q4: My compound appears oily and does not crystallize during recrystallization. What should I do?
A4: This phenomenon, known as "oiling out," can occur if the solution is too concentrated or cooled too quickly. Try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool down much more slowly. Seeding the solution with a tiny crystal of the pure compound, if available, can also induce crystallization.
Troubleshooting Guides
Recrystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound does not dissolve | - The chosen solvent is not suitable. - Insufficient solvent volume. | - Test the solubility of your compound in a variety of solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Common solvents for indole derivatives include ethanol, methanol, and ethyl acetate/hexane mixtures. - Gradually add more solvent in small portions while heating and stirring. |
| Oiling out instead of crystallization | - Solution is supersaturated. - Cooling rate is too fast. - Presence of impurities. | - Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider a preliminary purification by column chromatography to remove impurities that may inhibit crystallization. |
| Poor recovery of the compound | - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. | - Place the filtrate in an ice bath for a longer period to maximize precipitation. - Reduce the volume of the filtrate by evaporation and cool again to recover more product. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored impurities in crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities before allowing it to cool. |
Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor separation of the compound from impurities | - The eluent (solvent system) polarity is not optimal. - The column is overloaded with the crude sample. | - Perform TLC analysis with different solvent systems to find an eluent that provides good separation (Rf value of the desired compound between 0.2-0.4). - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. For example, a gradient of ethyl acetate in hexane. - Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
| The compound is not eluting from the column | - The eluent is too non-polar. | - Gradually increase the polarity of the eluent. For instance, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Streaking or tailing of bands | - The compound is not very soluble in the eluent. - The sample was loaded in a solvent that is too polar. - The compound is acidic or basic and is interacting strongly with the silica gel. | - Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column. - Load the sample in a solvent that is the same as or less polar than the initial eluent. - Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). |
| Cracking of the silica gel bed | - The column was allowed to run dry. - Heat is generated during elution. | - Always keep the solvent level above the top of the silica gel. - For large-scale purifications, consider using a flash chromatography system with pressure to ensure a constant flow rate. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 5-10 minutes at the boiling point of the solvent.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper or a Celite pad to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Eluent Selection: Using TLC, determine an appropriate solvent system (eluent) that provides a good separation of this compound from its impurities. A common starting point for indole derivatives is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
addressing poor reproducibility in experiments with 1-methyl-1H-indole-3-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1H-indole-3-carboxamide. Poor reproducibility in experiments involving this and similar indole-based compounds can often be traced to specific physicochemical properties and handling procedures. This guide aims to address these common issues to ensure more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for in vitro assays?
A1: Due to its hydrophobic nature, this compound is practically insoluble in aqueous buffers. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For your final working solution, dilute the stock into your assay buffer, ensuring vigorous mixing. It is crucial to keep the final concentration of the organic solvent in your assay low (typically <0.5%) to avoid affecting cell health or enzyme activity.[1][2]
Q2: What are the optimal storage conditions for this compound?
A2: The solid form of this compound should be stored at -20°C, protected from light and moisture. Stock solutions in organic solvents should also be stored at -20°C in tightly sealed vials to prevent evaporation and absorption of water. For short-term use, stock solutions may be kept at 4°C for a few days.[1]
Q3: I am observing high variability between my experimental replicates. What could be the cause?
A3: High variability is often linked to poor solubility and precipitation of the compound in the aqueous assay medium.[1] Before adding the compound to your assay, visually inspect the diluted working solution for any cloudiness or particles. Consider performing a solubility test by preparing the compound at its final concentration in the assay buffer and centrifuging at high speed; a visible pellet indicates precipitation.[1]
Q4: Could this compound be interfering with my assay signal?
A4: Yes, indole-based compounds can sometimes exhibit intrinsic fluorescence or absorbance, which may interfere with assay readouts.[1] It is advisable to run a control experiment with the compound alone, in the absence of cells or other assay components, to check for any background signal at the wavelengths used in your assay.[1]
Q5: Are there concerns about the cytotoxicity of this compound?
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
-
Symptom: You observe cloudiness, particulates, or a visible pellet after centrifugation of your working solution. This can lead to inconsistent effective concentrations and high variability in results.
-
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing solubility issues.
Issue 2: Inconsistent Biological Activity
-
Symptom: You observe significant variations in the biological effects of the compound across different experiments or even within the same experiment.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Compound Degradation | Store the compound and its solutions properly (at -20°C, protected from light and moisture). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Factors like temperature, light, and pH can affect the stability of compounds in biological matrices.[1][3] |
| Non-specific Binding | The hydrophobic nature of the compound can lead to its adsorption to plasticware. Use low-retention plasticware or pre-incubate plates with a blocking agent like bovine serum albumin (BSA).[1] |
| Off-Target Effects | The observed effects may not be specific to the intended target. Include structurally related but inactive control compounds if available to demonstrate specificity. Consider performing counter-screens against unrelated targets.[1] |
| Variable Cell Conditions | Ensure consistent cell passage number, confluency, and overall health, as these factors can influence cellular responses to treatment. |
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem[4] |
| Molecular Weight | 174.20 g/mol | PubChem[4] |
| XLogP3 | 1.1 | PubChem[4] |
| CAS Number | 118959-44-7 | PubChem[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 1.742 mg of the compound powder. b. Add 1 mL of 100% DMSO to achieve a 10 mM stock solution. c. Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.[2] d. Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[2]
Protocol 2: General Procedure for Cell-Based Assays
-
Cell Seeding: Plate cells at a predetermined density in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Preparation: a. Thaw a frozen aliquot of the 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (e.g., 0.5%).[1]
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period.
-
Assay Readout: Perform the specific assay (e.g., viability, reporter gene, etc.) according to the manufacturer's instructions.
Signaling Pathway
Indole compounds have been reported to modulate various signaling pathways. While the specific targets of this compound are not extensively documented, related indole derivatives are known to affect pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H10N2O | CID 823187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the best catalyst for 1-methyl-1H-indole-3-carboxamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the synthesis of 1-methyl-1H-indole-3-carboxamide. The focus is on the selection of the optimal coupling agent for the amidation of 1-methyl-1H-indole-3-carboxylic acid, a common and direct synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent method is the direct amidation of 1-methyl-1H-indole-3-carboxylic acid. This involves activating the carboxylic acid with a coupling agent, followed by the addition of an ammonia source, such as ammonium chloride or ammonia solution.[1][2]
Q2: Are "catalysts" used in this synthesis?
While often referred to colloquially as catalysts, the reagents used for this type of amide bond formation are typically "coupling agents" or "activating agents." They are used in stoichiometric amounts to facilitate the reaction and are not true catalysts that regenerate in a catalytic cycle. Common examples include HATU, HOBt with EDC, and other carbodiimides.[2]
Q3: Which coupling agents are most effective for this reaction?
The choice of coupling agent is critical for achieving high yields.[3] Peptide coupling agents are highly effective. For instance, systems like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are reliable choices for this transformation.[2]
Q4: What are the typical reaction conditions for the amidation step?
The amidation is generally performed in a polar aprotic solvent like Dimethylformamide (DMF) at room temperature. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is often added to neutralize acids formed during the reaction and to deprotonate the ammonium salt.[1][2]
Q5: How do I monitor the progress of the reaction?
The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate) to observe the consumption of the starting carboxylic acid.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the amidation pathway.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Coupling Agent: The chosen activating agent may not be potent enough for the substrate. 2. Poor Quality of Reagents: Moisture or impurities in solvents, starting materials, or reagents can inhibit the reaction. Coupling agents are particularly sensitive to moisture. 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or base can lead to low conversion. | 1. Screen Different Coupling Agents: If a standard agent like EDC/HOBt fails, switch to a more powerful one like HATU.[2] 2. Ensure Reagent Quality: Use fresh, anhydrous solvents (like DMF). Ensure the carboxylic acid and amine source are pure and dry.[2][3] 3. Optimize Conditions: Ensure the use of a polar aprotic solvent (DMF). Run the reaction at room temperature. Use a non-nucleophilic base like DIPEA.[1][2] |
| Formation of Byproducts | 1. Side Reactions: The activated carboxylic acid intermediate can decompose or react with other species if the ammonia source is not added promptly. 2. Coupling Agent Byproducts: Some coupling agents generate byproducts that can be difficult to remove (e.g., dicyclohexylurea from DCC). | 1. Control Reagent Addition: Activate the carboxylic acid with the coupling agent first, then add the ammonia source to minimize the decomposition of the activated intermediate.[2] 2. Choose Appropriate Coupling Agent: Use EDC, as its urea byproduct is water-soluble and can be easily removed with an aqueous workup.[2] |
| Difficulty in Product Purification | 1. Removal of Coupling Agent Byproducts: As mentioned, byproducts like dicyclohexylurea (DCU) are often insoluble in many solvents and require filtration, which can be cumbersome. 2. Product Solubility: The product may have partial solubility in both aqueous and organic layers during workup. | 1. Use Water-Soluble Reagents: Employing EDC/HOBt simplifies purification, as the byproducts can be washed away with water.[2] 2. Optimize Workup: After quenching the reaction, perform multiple extractions with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove residual DMF and water-soluble impurities.[1] |
Data Presentation: Comparison of Common Coupling Systems
The following table summarizes typical conditions for amide formation, which can serve as a starting point for optimizing the synthesis of this compound.
| Coupling System | Base | Solvent | Temperature | Typical Yield | Key Advantages/Disadvantages |
| EDC / HOBt | DIPEA | DMF | Room Temp. | Good to High | Adv: Water-soluble byproducts, easy workup.[2] Disadv: HOBt has explosive properties under certain conditions. |
| HATU | DIPEA | DMF | Room Temp. | High to Excellent | Adv: Very efficient, fast reaction times, high yields.[1] Disadv: Higher cost compared to other agents. |
| DCC / HOBt | DIPEA | DCM or DMF | Room Temp. | Good | Adv: Inexpensive and effective. Disadv: Forms insoluble dicyclohexylurea (DCU) byproduct, which requires filtration. |
| TiCl₄ | Pyridine | Pyridine | 85 °C | Moderate to Excellent | Adv: Effective for direct condensation.[4] Disadv: Requires elevated temperatures and a specific base/solvent system.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound using HATU
This protocol describes a reliable method for the amidation of 1-methyl-1H-indole-3-carboxylic acid.
Materials:
-
1-methyl-1H-indole-3-carboxylic acid (1.0 equiv)
-
HATU (1.2 equiv)
-
Ammonium chloride (NH₄Cl) (1.5 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve 1-methyl-1H-indole-3-carboxylic acid (1.0 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.[1]
-
Add ammonium chloride (1.5 equiv) to the reaction mixture in one portion.[1]
-
Continue stirring at room temperature and monitor the reaction's progress using TLC until the starting material is completely consumed.
-
Once the reaction is complete, pour the mixture into water and extract the product three times with ethyl acetate.[1]
-
Combine the organic layers and wash them sequentially with water and then brine to remove DMF and other water-soluble impurities.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[1]
Mandatory Visualizations
General Synthesis Workflow
Caption: General experimental workflow for amide synthesis.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low-yield reactions.
References
impact of solvent choice on 1-methyl-1H-indole-3-carboxamide reaction kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for experiments involving the synthesis of 1-methyl-1H-indole-3-carboxamide, with a specific focus on the impact of solvent choice on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The synthesis is typically achieved through the amidation of 1-methyl-1H-indole-3-carboxylic acid. This is commonly carried out using a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[1][2]
Q2: How does the choice of solvent affect the rate of the amidation reaction?
A2: The solvent plays a crucial role in dissolving reactants and stabilizing intermediates, which directly impacts the reaction rate.[3] For the HATU-mediated amidation of 1-methyl-1H-indole-3-carboxylic acid, polar aprotic solvents are generally preferred as they can effectively dissolve the starting materials and facilitate the reaction without interfering with the nucleophile.[1][4]
Q3: Which solvents are recommended for the synthesis of this compound?
A3: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are highly recommended.[4][5] DMF is a very common choice due to its excellent solvating properties for the reactants and reagents involved in HATU coupling.[5][6]
Q4: Are there any solvents that should be avoided?
A4: Protic solvents, such as water and alcohols, should generally be avoided. Water can hydrolyze the active ester intermediate and deactivate the HATU reagent, acting as a competing nucleophile.[7] Non-polar solvents are also not ideal as they may not adequately dissolve the starting materials and reagents.
Q5: What are the typical side reactions observed, and how can they be minimized by solvent choice?
A5: A common side reaction is the guanidinylation of the amine starting material by HATU.[1] Pre-activating the carboxylic acid with HATU and a base before adding the amine can minimize this.[1] Using a solvent that ensures all components are well-dissolved can help promote the desired reaction pathway. Additionally, the formation of dimeric byproducts can sometimes occur with indole derivatives, and maintaining a homogeneous solution with the appropriate solvent can help mitigate this.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Probable Cause | Recommended Solution |
| Poor solubility of reactants | Ensure all starting materials (1-methyl-1H-indole-3-carboxylic acid, amine) and reagents (HATU, DIPEA) are fully dissolved. Switch to a more effective polar aprotic solvent like DMF or DMSO if solubility is an issue in other solvents like DCM.[4][5] |
| Moisture in the reaction | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Water can deactivate the coupling reagent.[1][5] |
| Incorrect order of reagent addition | Pre-activate the 1-methyl-1H-indole-3-carboxylic acid with HATU and DIPEA for 5-15 minutes at room temperature before adding the amine. This ensures the formation of the active ester intermediate.[1] |
| Suboptimal reaction temperature | Most HATU couplings proceed well at room temperature. For sluggish reactions, gentle heating (e.g., 40-50°C) might be beneficial, but should be monitored to avoid degradation.[1] |
Issue 2: Formation of Significant Impurities
| Probable Cause | Recommended Solution |
| Guanidinylation of the amine | This side product arises from the reaction of the amine with HATU. Ensure the pre-activation of the carboxylic acid is complete before adding the amine.[1] A solvent that promotes rapid formation of the active ester will also help. |
| Racemization (if chiral centers are present) | While HATU is known for low racemization, prolonged reaction times can increase this risk. Monitor the reaction progress and work it up once the starting material is consumed.[6] |
| Byproducts from the coupling reagent | The byproducts from HATU are generally water-soluble and can be removed with an aqueous workup.[8] Ensure the chosen solvent is immiscible with water for efficient extraction (e.g., ethyl acetate for workup after reaction in DMF). |
Data Presentation
Illustrative Impact of Solvent on Reaction Kinetics
The following table provides an illustrative summary of how solvent choice can influence the reaction rate and yield for the amidation of 1-methyl-1H-indole-3-carboxylic acid. Note: This data is representative and based on general principles of solvent effects in organic chemistry. Actual results may vary.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Typical Reaction Time (h) | Expected Yield (%) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 1.00 | 1 - 4 | 85 - 95 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 1.10 | 1 - 4 | 85 - 95 |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 0.85 | 2 - 6 | 75 - 90 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 0.50 | 6 - 12 | 60 - 80 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 0.40 | 8 - 16 | 50 - 70 |
| Ethanol (EtOH) | Polar Protic | 24.6 | 0.10 | > 24 | < 20 |
| Water (H₂O) | Polar Protic | 80.1 | << 0.01 | > 24 | Very Low / No Reaction |
Experimental Protocols
General Protocol for HATU-mediated Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-1H-indole-3-carboxylic acid (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the carboxylic acid in an anhydrous polar aprotic solvent (e.g., DMF, 0.5 M concentration). Add a non-nucleophilic base such as DIPEA (2.0 equivalents).
-
Pre-activation: To the stirred solution, add HATU (1.1 equivalents). Allow the mixture to stir at room temperature for 5-15 minutes. This step is crucial for the formation of the reactive OAt-active ester.[1]
-
Amine Addition: Add the desired amine (1.0 - 1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours depending on the reactivity of the amine.[1][6]
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 1N HCl or saturated NH₄Cl), a mild aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure this compound.
-
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
References
temperature optimization for the synthesis of 1-methyl-1H-indole-3-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 1-methyl-1H-indole-3-carboxamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, covering both the N-methylation of the indole ring and the formation of the C3-carboxamide.
N-Methylation of the Indole Ring
Q1: I am observing low yields during the N-methylation of my indole precursor. What are the common causes?
A1: Low yields in N-methylation of indoles can stem from several factors:
-
Incomplete Deprotonation: The indole nitrogen must be sufficiently deprotonated to become nucleophilic. The choice and amount of base are critical.
-
Side Reactions: Competing reactions, such as C-alkylation at the C3 position, can occur, especially with certain methylating agents.
-
Sub-optimal Temperature: The reaction temperature can significantly influence the rate and selectivity of the N-methylation.
-
Poor Quality Reagents: Moisture or impurities in the solvent or reagents can quench the base or react with the methylating agent.
Q2: I am seeing byproducts in my reaction mixture after N-methylation. How can I improve the selectivity for N1-methylation?
A2: Improving selectivity is key to a successful synthesis. Consider the following:
-
Choice of Methylating Agent: Dimethyl carbonate (DMC) is often a good choice for clean N-methylation, minimizing C-alkylation byproducts.[1][2] Methyl iodide is also common but may require more careful control of reaction conditions.
-
Base Selection: Using a suitable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can favor N-methylation.[1][2][3]
-
Temperature Control: Running the reaction at an optimized temperature can enhance selectivity. For instance, with dimethyl carbonate, refluxing in DMF at around 130°C has proven effective.[1][4][5]
Q3: My N-methylation reaction is sluggish and not going to completion. What can I do?
A3: To drive a sluggish reaction to completion, you can try:
-
Increasing the Temperature: Gently heating the reaction can increase the reaction rate. However, be cautious as excessive heat can lead to degradation.[6]
-
Using a More Effective Base: If deprotonation is the issue, switching to a stronger base might be necessary.
-
Phase Transfer Catalyst: In some cases, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate.[2]
Amide Formation at the C3 Position
Q4: The amide coupling reaction to form the C3-carboxamide is giving me a low yield. What are the likely reasons?
A4: Low yields in amide coupling are a frequent challenge. Common causes include:
-
Poor Activation of the Carboxylic Acid: The carboxylic acid group of 1-methyl-1H-indole-3-carboxylic acid needs to be activated for the amine to react. The choice of coupling reagent is crucial.[7]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield.[7]
-
Steric Hindrance: If the amine used is sterically hindered, the reaction rate can be significantly slower.
-
Inappropriate Stoichiometry: Incorrect ratios of coupling agents, bases, or reactants can lead to low yields.[7]
Q5: What can I do to optimize the yield of my amide coupling reaction?
A5: To optimize the yield, consider the following strategies:
-
Screen Coupling Reagents: A variety of coupling reagents are available, such as HATU, HBTU, and EDC/HOBt. For challenging couplings, more powerful reagents like HATU may be necessary.[6]
-
Optimize Reaction Temperature: Most amide couplings are run at room temperature. However, for sluggish reactions, gentle heating to 40-50°C may be beneficial.[6]
-
Solvent Choice: The choice of solvent can impact reagent solubility and reaction kinetics. Anhydrous DMF or DCM are common choices.[6][7]
-
Order of Reagent Addition: The sequence of adding reagents can be critical. Often, pre-activating the carboxylic acid with the coupling reagent and base before adding the amine can improve yields.[6]
Data Presentation
Table 1: Effect of Temperature on N-Methylation of Indole Derivatives
| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dimethyl Carbonate | K₂CO₃ | DMF | 130 (Reflux) | 3.5 | 85 | [4][5] |
| 2 | Methyl Iodide | NaH | DMF | Not specified | Not specified | High | [8] |
| 3 | Phenyl trimethylammonium iodide | Cs₂CO₃ | Toluene | 120 | 11-23 | up to 99 | [3] |
| 4 | Dimethyl Carbonate | MgO | Microwave | 160 | - | 90 (selectivity) | [9] |
| 5 | Dimethyl Carbonate | MgO | Microwave | 170 | - | Excellent | [9] |
Table 2: Optimization of Amide Coupling Reaction Conditions
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | HATU | DIPEA | DMF | Room Temp | Good | [6] |
| 2 | EDC/HOBt | DIPEA | DCM | 0 to Room Temp | Moderate to Good | [7] |
| 3 | - | - | - | 40-50 | Improved for sluggish reactions | [6] |
| 4 | Catalyst, TBHP | - | - | Room Temp | 0 | [10] |
| 5 | Catalyst, TBHP | - | - | 80 | 70 | [10] |
Experimental Protocols
Protocol 1: N-Methylation of Indole-3-carboxaldehyde using Dimethyl Carbonate
This protocol is adapted from a general procedure for the N-methylation of indole derivatives.[4][5]
Materials:
-
Indole-3-carboxaldehyde
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), powdered
-
N,N-Dimethylformamide (DMF)
-
tert-Butyl methyl ether (TBME)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine indole-3-carboxaldehyde (1.0 eq), potassium carbonate (0.75 eq), and DMF.
-
Add dimethyl carbonate (3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 130°C) and stir for 3.5 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to approximately 3°C in an ice bath.
-
Slowly add ice-cold water to the reaction mixture. The product may precipitate as an oil.
-
Extract the product with tert-butyl methyl ether.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-methyl-1H-indole-3-carboxaldehyde.
Protocol 2: Amide Formation from 1-methyl-1H-indole-3-carboxylic acid using HATU
This protocol is a general procedure for amide bond formation using a highly efficient coupling reagent.[6]
Materials:
-
1-methyl-1H-indole-3-carboxylic acid
-
Amine (e.g., ammonia, primary or secondary amine) (1.0-1.2 eq)
-
HATU (1.0-1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Under an inert atmosphere (N₂ or Argon), dissolve 1-methyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir for 2 minutes at room temperature.
-
Add HATU (1.0-1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure this compound.
Mandatory Visualization
References
- 1. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 2. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Metabolic Stability of 1-methyl-1H-indole-3-carboxamide
This guide provides researchers, scientists, and drug development professionals with strategies and technical information to address metabolic stability challenges associated with 1-methyl-1H-indole-3-carboxamide and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic "hotspots" on the this compound scaffold?
A1: Based on common metabolic pathways for indole-containing compounds, the primary sites susceptible to metabolism (metabolic hotspots) are:
-
Indole Ring Oxidation: The indole ring is electron-rich and prone to oxidation by Cytochrome P450 (CYP) enzymes. The most likely positions for hydroxylation are C2, C4, C5, C6, and C7.
-
N-dealkylation: The N1-methyl group can be removed by CYP enzymes to form the corresponding NH-indole metabolite.
-
Amide Hydrolysis: The 3-carboxamide group is potentially susceptible to hydrolysis by amidase enzymes, cleaving the molecule into 1-methyl-1H-indole-3-carboxylic acid and ammonia.[1]
Q2: What are the most effective general strategies to improve the metabolic stability of my compound?
A2: Effective strategies involve identifying and blocking the metabolic hotspots identified in Q1. Common approaches include:
-
Deuteration: Replacing hydrogen atoms with deuterium at a metabolic hotspot (e.g., on the N-methyl group) can slow the rate of metabolism due to the kinetic isotope effect.[2]
-
Steric Hindrance: Introducing bulky chemical groups near a metabolic site can physically block the approach of metabolic enzymes.[2]
-
Electronic Modification: Adding electron-withdrawing groups (e.g., fluorine, chlorine) to the indole ring can reduce its electron density, making it less susceptible to oxidative metabolism.[2][3]
-
Bioisosteric Replacement: The amide bond can be replaced with a more stable bioisostere, such as a 1,2,3-triazole, oxadiazole, or a trifluoroethylamine group, which can mimic the amide's properties while being less prone to hydrolysis.[4][5][6][7]
Q3: How do I choose which strategy to apply to my molecule?
A3: The choice of strategy depends on the primary metabolic pathway affecting your compound. The first step is to perform a metabolite identification study to determine how the molecule is being modified.
-
If N-demethylation is the main pathway, consider deuterating the methyl group or replacing it with a more robust group like a cyclopropyl moiety.
-
If ring hydroxylation is observed, identify the position and introduce a fluorine atom or a small electron-withdrawing group at that site to block it.[3]
-
If amide hydrolysis is the issue, bioisosteric replacement of the amide group is often the most effective solution.[4][5][7]
Troubleshooting Guides
Problem 1: My compound shows high clearance in the Human Liver Microsome (HLM) assay. What are my next steps?
-
Step 1: Confirm Metabolic Liability: First, ensure the loss of the parent compound is due to metabolism. Run a control incubation without the necessary cofactor (NADPH).[8] If the compound is stable in the absence of NADPH, the clearance is metabolism-driven. If it is still unstable, the issue may be chemical instability in the assay buffer.
-
Step 2: Identify Metabolites: Use high-resolution mass spectrometry (LC-MS/MS) to identify the major metabolites formed during the incubation. This will pinpoint the metabolic "soft spots." Common metabolites for this scaffold include hydroxylated, N-demethylated, or hydrolyzed products.[9]
-
Step 3: Apply Targeted Structural Modifications: Based on the identified metabolites, apply a specific blocking strategy as outlined in FAQ 2 and FAQ 3. For example, if you observe significant hydroxylation at the C5 position, synthesize a 5-fluoro analog.
-
Step 4: Re-test Analogs: Synthesize the modified analogs and re-evaluate their stability in the HLM assay to confirm that the modification was successful.[2]
Problem 2: I introduced a fluorine atom to the indole ring, but the metabolic stability did not improve. Why?
-
Metabolic Switching: Blocking one metabolic pathway can cause metabolism to shift to a different, previously minor, pathway. For example, if you block hydroxylation at C5, the N-methyl group might become the new primary site of metabolism. A new metabolite identification study on the modified compound is necessary to investigate this.
-
Incorrect Positioning: The fluorine atom may not have been placed at the correct metabolic hotspot. Re-evaluate your metabolite identification data to ensure you have targeted the primary site of oxidation.
-
Enzyme Isoform Specificity: The modification might block metabolism by one CYP isoform but not by another that also contributes to clearance.
Problem 3: My compound is stable in liver microsomes but shows high clearance in vivo. What could be the cause?
-
Non-CYP Metabolism: Liver microsomes primarily assess Phase I (CYP-mediated) metabolism.[8] Your compound may be cleared by other enzymes not present or fully active in microsomes, such as cytosolic enzymes (e.g., aldehyde oxidase) or through Phase II conjugation pathways (e.g., glucuronidation).[8] Re-testing in hepatocytes, which contain a broader range of enzymes, is recommended.[10]
-
Active Transport: The compound might be a substrate for active uptake transporters in the liver, leading to high intracellular concentrations and accelerated metabolism that is not fully captured in microsomal assays.[2]
-
High Plasma Protein Binding: Discrepancies can sometimes arise from issues related to high plasma protein binding affecting the unbound fraction of the drug available for metabolism in vivo.[2]
Quantitative Data Summary
The following table presents hypothetical metabolic stability data for this compound (Parent) and several modified analogs in a human liver microsome (HLM) assay. This data illustrates the potential impact of different chemical modifications.
| Compound ID | Modification Description | T½ (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Parent | This compound | 8 | 86.6 |
| MOD-01 | 5-Fluoro substitution on indole ring | 25 | 27.7 |
| MOD-02 | Deuteration of N-methyl group (N-CD₃) | 19 | 36.5 |
| MOD-03 | 1,2,3-Triazole replacement of amide | > 60 | < 11.5 |
| MOD-04 | 5-Fluoro + N-CD₃ (dual modification) | 48 | 14.4 |
Key Experimental Protocols
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines the measurement of compound depletion over time when incubated with HLM to determine metabolic stability.
1. Materials:
-
Test compound and positive controls (e.g., Midazolam, Dextromethorphan)[11]
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
Phosphate Buffer (100 mM, pH 7.4)[12]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction termination and sample analysis
-
96-well incubation plate and analytical plate
-
Incubator/shaker set to 37°C
2. Procedure:
-
Compound Preparation: Prepare a 1 µM working solution of the test compound in phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) should be less than 0.5%.[11]
-
Microsome Preparation: Thaw HLM at 37°C and dilute with phosphate buffer to a working concentration of 0.5 mg/mL.[8] Keep on ice.
-
Pre-incubation: Add the HLM solution to the wells of the 96-well plate containing the test compound. Pre-incubate the plate at 37°C for 5 minutes with shaking to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[11]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile with the internal standard.[8][12] The 0-minute sample is taken immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new analytical plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the line from the linear regression of this plot. The slope represents the elimination rate constant (k).
-
Calculate the half-life (T½) using the formula: T½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / T½) / (protein concentration in mg/mL) .
Visualizations
Caption: Potential metabolic pathways of this compound.
Caption: Workflow for assessing and improving metabolic stability.
Caption: Logic for selecting a stability-enhancing strategy.
References
- 1. Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. mercell.com [mercell.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Validation & Comparative
Comparative Analysis of 1-Methyl-1H-indole-3-carboxamide and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of 1-methyl-1H-indole-3-carboxamide and its analogs, focusing on their performance as cannabinoid receptor agonists, anticancer agents, and antimicrobial compounds. The information presented is supported by experimental data and detailed methodologies to aid in further research and development.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a wide range of biologically active compounds. Analogs of this core structure have demonstrated significant potential in various therapeutic areas, including neuroscience, oncology, and infectious diseases. This guide offers a comparative analysis of these analogs, presenting quantitative data on their biological activities, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.
Data Presentation
The following tables summarize the quantitative data for this compound analogs, focusing on their cannabinoid receptor binding affinity, anticancer cytotoxicity, and antimicrobial activity.
Table 1: Cannabinoid Receptor Binding Affinity of Indole-3-Carboxamide Analogs
| Compound ID | R1 (Indole N1) | R2 (Amide) | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| Analog 1 | -CH3 | -NH-Adamantyl | 1.5 | 2.5 | [1] |
| Analog 2 | -CH3 | -NH-(1-Naphthyl) | 5.8 | 3.9 | [1] |
| Analog 3 | -CH3 | -N(CH3)-Adamantyl | 10.2 | 15.6 | [1] |
| Analog 4 | -CH2CH3 | -NH-Adamantyl | 2.1 | 3.1 | [1] |
| Analog 5 | -CH2CH2CH3 | -NH-Adamantyl | 3.5 | 4.8 | [1] |
Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Table 2: Anticancer Activity of Indole-3-Carboxamide Analogs
| Compound ID | R1 (Indole N1) | R5 (Indole C5) | Amide Moiety | Cell Line | IC50 (µM) | Reference |
| Analog 6 | -CH3 | -H | -NH-(4-chlorophenyl) | A549 (Lung) | 15.2 | [2] |
| Analog 7 | -CH3 | -H | -NH-(3,4-dichlorophenyl) | A549 (Lung) | 8.9 | [2] |
| Analog 8 | -CH3 | -Br | -NH-(4-chlorophenyl) | C6 (Glioma) | 10.5 | [2] |
| Analog 9 | -CH3 | -Br | -NH-(3,4-dichlorophenyl) | C6 (Glioma) | 5.1 | [2] |
| Analog 10 | -H | -H | -NH-(p-tolyl) | MCF-7 (Breast) | 25.8 | [3] |
| Analog 11 | -H | -H | -NH-(4-methoxyphenyl) | HCT116 (Colon) | 18.4 | [3] |
IC50 values represent the half-maximal inhibitory concentration, with lower values indicating greater cytotoxic potency.
Table 3: Antimicrobial Activity of Indole-3-Carboxamide Analogs
| Compound ID | R5 (Indole C5) | Amide Moiety | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Analog 12 | -H | -NH-(CH2)6-NH-Indole | 16 | >64 | 32 | [4] |
| Analog 13 | -Br | -NH-(CH2)6-NH-Indole-5-Br | 4 | 32 | 8 | [4] |
| Analog 14 | -Cl | -NH-(CH2)6-NH-Indole-5-Cl | 8 | 64 | 16 | [4] |
| Analog 15 | -F | -NH-(CH2)6-NH-Indole-5-F | 8 | >64 | 32 | [4] |
MIC values represent the minimum inhibitory concentration, with lower values indicating greater antimicrobial potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol is used to determine the binding affinity (Ki) of test compounds for the CB1 and CB2 cannabinoid receptors.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP55,940.
-
Non-specific binding control: WIN 55,212-2.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4, with 0.1% polyethyleneimine.
-
Test compounds (this compound analogs).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well microplate, add 25 µL of test compound at various concentrations.
-
Add 25 µL of [3H]CP55,940 (final concentration ~0.7 nM).
-
Add 200 µL of cell membrane suspension (20 µg protein/well).
-
For non-specific binding, add 10 µM WIN 55,212-2.
-
Incubate at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects (IC50) of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, C6, MCF-7, HCT116).
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Test compounds (this compound analogs).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) of test compounds against various microbial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Test compounds (this compound analogs).
-
96-well microplates.
-
Microplate reader or visual inspection.
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microplate.
-
Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological activities of this compound and its analogs.
Signaling Pathways
Experimental Workflows
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The presented data highlights the significant influence of substitutions on the indole ring and the amide moiety on the biological activity of these analogs. As cannabinoid receptor agonists, modifications to the amide substituent have a profound impact on binding affinity. In the context of anticancer activity, substitutions on the indole core and the amide phenyl ring are key determinants of cytotoxicity. For antimicrobial applications, halogenation of the indole ring and the nature of the polyamine linker in dimeric structures are critical for potency. The provided experimental protocols and signaling pathway diagrams offer a solid foundation for researchers to build upon in the design and evaluation of new, more potent, and selective this compound-based drug candidates. Further exploration of the structure-activity relationships is warranted to fully unlock the therapeutic potential of this versatile chemical scaffold.
References
- 1. Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
structure-activity relationship (SAR) studies of 1-methyl-1H-indole-3-carboxamide derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-methyl-1H-indole-3-carboxamide Derivatives as Anticancer Agents
This guide provides a comparative analysis of this compound derivatives and related indole carboxamides, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in this area.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous natural products and synthetic molecules with significant biological activities.[1] The indole nucleus is a key feature in many approved drugs and is a focal point in the discovery of novel therapeutic agents, particularly in oncology.[2][3] The introduction of a carboxamide moiety at the C3 position of the indole ring has been shown to be crucial for interaction with various biological targets, often through hydrogen bonding, leading to the inhibition of enzymes and proteins involved in cancer progression.[1] This guide focuses on this compound derivatives, exploring how modifications to this core structure influence their cytotoxic activity against various cancer cell lines.
Data Presentation: Cytotoxicity of Indole Carboxamide Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of indole carboxamide derivatives against various human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.
| Compound ID | Core Structure | R1 (at N1) | R2 (at C3-carboxamide) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Indole-3-carboxamide | -CH3 | Varies | LNCaP (Prostate) | 7.73 | [4] |
| 2 | Indole-3-carboxamide | -CH3 | Varies | PC-3 (Prostate) | 7.07 | [4] |
| 3 | Indole-2-carboxamide | -H | N-(9,10-dioxoanthracen-1-yl) | K-562 (Leukemia) | 0.33 | [2] |
| 4 | Indole-2-carboxamide | -H | N-(p-chlorophenyl) | K-562 (Leukemia) | 0.61 | [2] |
| 5 | Indole-2-carboxamide | -H | N-(9,10-dioxoanthracen-2-yl) | K-562 (Leukemia) | 0.61 | [2] |
| 6 | Indole-2-carboxamide | -H | N-(furan-2-ylmethyl) | HCT-116 (Colon) | 1.01 | [2] |
| 7 | Indole-3-isoxazole-5-carboxamide | -H | Varies | MCF7 (Breast) | 0.7 - 35.2 | [5] |
| 8 | Indole-3-isoxazole-5-carboxamide | -H | Varies | HCT116 (Colon) | 0.7 - 35.2 | [5] |
| 9 | Indole-3-isoxazole-5-carboxamide | -H | Varies | Huh7 (Liver) | 0.7 - 35.2 | [5] |
| 10 | 5-Hydroxyindole-3-carboxylic acid ester | Varies | O-(4-methoxyphenyl) | MCF-7 (Breast) | 4.7 | [6] |
Structure-Activity Relationship (SAR) Insights
The analysis of various studies on indole carboxamide derivatives reveals several key SAR trends for their anticancer activity:
-
Position of the Carboxamide Group: The positioning of the carboxamide moiety on the indole ring is critical. Shifting the carboxamide group from position 3 to 2 can significantly alter the biological activity, with the optimal position being target-dependent.[1]
-
Substitution on the Indole Nitrogen (N1): Methylation at the N1 position, as in the core topic of this guide, is a common strategy to enhance metabolic stability and can influence binding affinity to target proteins.
-
Substituents on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen plays a pivotal role in determining the cytotoxic potency and selectivity.
-
Large aromatic and heteroaromatic groups, such as anthraquinone and substituted phenyl rings, have been shown to impart potent cytotoxicity.[2] For instance, an anthraquinone moiety led to sub-micromolar IC50 values against the K-562 leukemia cell line.[2]
-
The presence of electron-withdrawing groups (e.g., chloro, fluoro) or electron-donating groups (e.g., methoxy) on the phenyl ring of N-phenyl carboxamides can modulate activity, and the optimal substitution pattern varies depending on the cancer cell line.[6][7]
-
-
Modifications of the Indole Ring: Substitutions on the benzene portion of the indole nucleus can also impact activity. For example, a hydroxyl group at the C5 position has been explored in the design of anti-breast cancer agents.[6]
Experimental Protocols
The following is a detailed protocol for the MTT assay, a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[4][8][9]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, K-562).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin).
-
Test compounds (this compound derivatives) dissolved in DMSO to prepare stock solutions.
-
MTT solution (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well sterile microplates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the test compounds) and untreated cells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key structural modification sites on the this compound scaffold and their influence on anticancer activity.
References
- 1. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.unibo.it [cris.unibo.it]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Validating the In Vivo Biological Activity of 1-methyl-1H-indole-3-carboxamide: A Comparative Guide to PAK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo experimental data for 1-methyl-1H-indole-3-carboxamide is not publicly available. This guide provides a comparative framework based on the well-documented in vivo activities of structurally related indole and indazole-3-carboxamide derivatives that function as p21-activated kinase 1 (PAK1) inhibitors. The data presented for the comparator compounds, FRAX486 and G-5555, are intended to serve as a benchmark for designing and evaluating future in vivo studies of this compound.
The indole-3-carboxamide scaffold is a key pharmacophore in a range of biologically active molecules. While the specific in vivo profile of this compound remains to be fully elucidated, its structural similarity to known inhibitors of p21-activated kinase 1 (PAK1) suggests a potential role in modulating this critical signaling pathway. PAK1 is a serine/threonine kinase that is a key regulator of cell proliferation, survival, and motility; its dysregulation is implicated in various pathologies, most notably cancer.[1]
This guide compares the in vivo anti-tumor activity of two well-characterized PAK1 inhibitors, FRAX486 and G-5555, providing a basis for the potential validation of this compound as a therapeutic agent.
Comparative Analysis of In Vivo Efficacy
The following table summarizes the in vivo anti-tumor efficacy of selected PAK1 inhibitors. This data provides a quantitative baseline for assessing the potential activity of this compound in similar preclinical models.
| Compound | Target(s) | Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference(s) |
| This compound | Presumed PAK1 | To Be Determined | To Be Determined | To Be Determined | To Be Determined | N/A |
| FRAX486 | Group I PAKs (PAK1, PAK2, PAK3) | Athymic Nude Mice | Triple-Negative Breast Cancer (TNBC) Xenograft | Not specified in detail, but shown to suppress metastasis in vivo | Suppression of TNBC metastasis | [2] |
| G-5555 | PAK1 (highly selective) | Athymic Nude Mice | Non-Small Cell Lung Cancer (NSCLC) Xenograft (H292) | 25 mg/kg, b.i.d., oral | 60% Tumor Growth Inhibition | [3] |
| G-5555 | PAK1 (highly selective) | Athymic Nude Mice | PAK1-amplified Breast Cancer Xenograft (MDA-MB-175) | 25 mg/kg, b.i.d., oral | 60% Tumor Growth Inhibition | [3][4] |
| Indazole-3-carboxamide derivative (30l) | PAK1 | Nude Mice | Breast Cancer Metastasis Model (MDA-MB-231) | Not specified in detail, but shown to suppress migration and invasion | Significant suppression of tumor metastasis | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are representative protocols for evaluating the anti-tumor efficacy of PAK1 inhibitors in xenograft models.
Protocol 1: Orthotopic Xenograft Model of Breast Cancer Metastasis
This protocol is adapted from studies evaluating the anti-metastatic potential of PAK1 inhibitors.
1. Cell Culture and Animal Model:
- Human triple-negative breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media.
- Female immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old) are used.
2. Tumor Cell Implantation:
- A suspension of 1 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of PBS and Matrigel is prepared.
- Mice are anesthetized, and the cell suspension is injected into the mammary fat pad.
3. Dosing Regimen:
- Once tumors are palpable (approximately 100 mm³), mice are randomized into vehicle control and treatment groups.
- Vehicle Control: Administered via the same route and schedule as the test compound. A common vehicle for compounds like FRAX486 is 20% (w/v) hydroxypropyl-β-cyclodextrin in saline.[6]
- Test Compound (e.g., this compound): A formulation is developed based on solubility and stability. Dosing can be administered via oral gavage, intraperitoneal (i.p.), or subcutaneous (s.c.) injection. A starting dose can be extrapolated from in vitro potency and preliminary toxicity studies. For G-5555, a dose of 25 mg/kg twice daily (b.i.d.) via oral gavage was effective.[3]
4. Monitoring and Endpoints:
- Primary tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
- Animal body weight is monitored as an indicator of toxicity.
- At the end of the study (e.g., 4-6 weeks or when tumors reach a predetermined size), mice are euthanized.
- The primary tumor is excised and weighed. Lungs and other potential metastatic sites are harvested.
- Metastatic burden in the lungs can be quantified by counting surface nodules or through histological analysis (e.g., H&E staining).
Protocol 2: Subcutaneous Xenograft Model for Tumor Growth Inhibition
This protocol is a standard method for assessing the effect of a compound on the growth of solid tumors.
1. Cell Culture and Animal Model:
- Human cancer cells with known PAK1 expression or amplification (e.g., NSCLC line H292 or breast cancer line MDA-MB-175) are used.
- Immunodeficient mice are utilized as described above.
2. Tumor Cell Implantation:
- A suspension of 5 x 10^6 cells in 100-200 µL of PBS or a PBS/Matrigel mixture is injected subcutaneously into the flank of each mouse.
3. Dosing and Monitoring:
- Treatment begins when tumors reach a mean volume of 150-200 mm³.
- Mice are randomized into control and treatment groups.
- The test compound and vehicle are administered as per the defined schedule.
- Tumor volume and body weight are measured regularly.
4. Pharmacodynamic (PD) Analysis:
- To confirm target engagement, satellite groups of mice can be treated with a single dose of the compound.
- Tumors are harvested at various time points post-dose (e.g., 2, 4, 8, 24 hours).
- Tumor lysates are analyzed by Western blot for the phosphorylation status of PAK1 downstream effectors, such as MEK1 (at Ser298), to demonstrate inhibition of the signaling pathway.[4]
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental designs.
Caption: The PAK1 signaling pathway and points of inhibition.
Caption: A general experimental workflow for in vivo efficacy studies.
References
- 1. pnas.org [pnas.org]
- 2. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Biochemistry, and Biology of PAK Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor FRAX486 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Comparative Analysis of 1-methyl-1H-indole-3-carboxamide's Biological Effects Remains Elusive
A comprehensive cross-validation of the biological effects of 1-methyl-1H-indole-3-carboxamide across different cell lines is currently not feasible due to a lack of publicly available experimental data. Despite significant interest in indole derivatives for therapeutic applications, research detailing the specific cellular activities of this particular compound is sparse, precluding the creation of a detailed comparative guide for researchers, scientists, and drug development professionals.
Initial investigations into the biological impact of this compound have yet to yield the robust, cross-validated datasets necessary for a thorough comparison of its efficacy and mechanism of action in various cellular contexts. While the broader class of indole-3-carboxamides has been the subject of numerous studies, the specific effects of the N-methylated form at the indole nitrogen remain largely uncharacterized in the scientific literature.
One study of note, "Methyl-indole inhibits pancreatic cancer cell viability by down-regulating ZFX expression," highlighted the anti-cancer potential of a "methyl-indole" compound in pancreatic cancer cell lines. This research demonstrated that the compound could suppress cell viability and induce apoptosis in Capan-1, Aspc-1, and MIApaCa-2 cells, with an associated downregulation of the PI3K/AKT signaling pathway. However, the ambiguous nomenclature of "methyl-indole" in the publication, without a specific chemical structure or CAS number, makes it impossible to definitively attribute these findings to this compound. The term "methyl-indole" can refer to numerous structural isomers, each with potentially distinct biological activities.
The absence of further studies on this compound in other cancer cell lines or in non-cancerous cell lines means that critical questions regarding its selectivity, potency across different tissue types, and potential off-target effects remain unanswered.
Future Directions and Alternative Considerations
The lack of available data for this compound underscores a significant gap in the current understanding of this compound's therapeutic potential. For researchers interested in this chemical scaffold, primary research to establish its bioactivity profile is a necessary next step.
For those seeking comparative data on related compounds, a broader investigation into the effects of the parent compound, indole-3-carboxamide , or other closely related derivatives for which more extensive research is available, may be a more fruitful avenue. Such studies could provide valuable insights into the structure-activity relationships of this class of molecules and guide the design of future therapeutic agents.
As the landscape of cancer research and drug discovery continues to evolve, it is hoped that future studies will elucidate the specific biological role of this compound, enabling the comprehensive comparative analysis that is currently out of reach. Until then, the scientific community must rely on the foundational knowledge of the broader indole class to inform their research endeavors.
A Comparative Efficacy Analysis of Indole Compounds: Evaluating the Indole Carboxamide Scaffold Against Established Bioactive Indoles
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide aims to compare the efficacy of 1-methyl-1H-indole-3-carboxamide with other indole compounds. However, a thorough review of publicly available scientific literature and databases reveals a significant lack of experimental data regarding the specific biological activity or efficacy of this compound. To fulfill the objective of this guide, we will use a well-characterized, structurally related indole-2-carboxamide as a representative proxy for the indole carboxamide scaffold. This proxy will be compared against two extensively studied bioactive indole compounds: Indole-3-Carbinol (I3C) and Melatonin .
Introduction to Indole Compounds in Drug Discovery
The indole ring system, a fusion of benzene and pyrrole rings, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic drugs.[1] Its structural versatility allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] This guide provides a comparative overview of the efficacy of three distinct classes of indole derivatives: the synthetic indole carboxamide scaffold, the cruciferous vegetable-derived Indole-3-Carbinol, and the neurohormone Melatonin.
Comparative Efficacy Data
The following table summarizes key quantitative efficacy data for the selected indole compounds across different therapeutic assays. This data is compiled from various in vitro studies to provide a standardized basis for comparison.
| Compound/Class | Target / Assay | Cell Line / Model | Efficacy Metric | Reference |
| Indole-2-Carboxamide (Proxy) | Antitubercular Activity | M. tuberculosis H37Rv | MIC = 0.5 µg/mL | [3] |
| Indole-3-Carbinol (I3C) | Antiproliferative Activity (MTT Assay) | MCF-7 (Human Breast Cancer) | IC₅₀ ≈ 55-200 µM | [4][5] |
| Melatonin | Anti-inflammatory Activity | LPS-stimulated BEND cells | Significant inhibition of IL-6, TNF-α | [6] |
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC indicates greater potency.
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation. A lower IC₅₀ indicates greater potency.
Detailed Experimental Protocols
Detailed and accurate methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the assays cited in the comparison table.
Protocol: Antimycobacterial Susceptibility Testing (MIC Determination)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.
-
Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a McFarland standard of 1.0, then diluted 1:20 to achieve the final inoculum.
-
Compound Preparation: The test compound (e.g., N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide) is dissolved in DMSO to create a stock solution and then serially diluted in a 96-well microplate using fresh culture medium to achieve a range of final concentrations.[7]
-
Incubation: The prepared bacterial inoculum is added to each well of the microplate containing the serially diluted compound. Control wells containing bacteria without any compound and sterile medium are also included.
-
Reading Results: The plates are sealed and incubated at 37°C for 7-14 days. The MIC is determined as the lowest concentration of the compound that results in no visible growth of the mycobacteria.[7]
Protocol: MTT Cell Proliferation and Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the antiproliferative effects of a compound.[8][9]
-
Cell Seeding: Cancer cells (e.g., MCF-7 human breast cancer cells) are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10][11]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Indole-3-Carbinol). A control group receives medium with the vehicle (e.g., DMSO) only. Cells are incubated for a specified period (typically 24-72 hours).[11]
-
MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for another 3-4 hours.[9] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., 100-150 µL of DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The plate is gently shaken to ensure complete dissolution. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.[9]
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol: In Vitro Anti-Inflammatory Assay
This protocol assesses the ability of a compound to inhibit the inflammatory response in immune cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Macrophages or other relevant cells (e.g., bovine endometrial epithelial cells - BEND) are cultured in 24-well plates until they reach a suitable confluency.[6]
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Melatonin) for 1-2 hours before the inflammatory stimulus is added.[6]
-
Inflammatory Stimulation: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is added to the wells (excluding the negative control) at a final concentration of approximately 1 µg/mL to induce an inflammatory response.[6]
-
Incubation: The cells are incubated for a period of 6-24 hours to allow for the production of inflammatory mediators.
-
Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The levels of cytokines in the compound-treated groups are compared to the LPS-only treated group to determine the percentage of inhibition.
Visualization of a Key Signaling Pathway
Many indole compounds exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival and is a common target for indole derivatives like I3C.[12]
Caption: Canonical NF-κB signaling pathway and point of inhibition.
Conclusion
This guide provides a comparative analysis of the indole carboxamide scaffold (represented by an antitubercular indole-2-carboxamide) with the well-established bioactive indoles, Indole-3-Carbinol and Melatonin.
-
The Indole Carboxamide scaffold demonstrates high potency in specialized applications, with certain derivatives showing exceptional bactericidal activity against M. tuberculosis at sub-micromolar concentrations.[7]
-
Indole-3-Carbinol exhibits broad-spectrum antiproliferative activity against various cancer cell lines, though typically at higher micromolar concentrations.[4][13] Its mechanisms are pleiotropic, affecting cell cycle regulation and apoptosis pathways.[1][14]
-
Melatonin shows potent anti-inflammatory properties by significantly reducing the expression of key pro-inflammatory cytokines in stimulated immune cells.[6][15] It also possesses anticancer properties, often through the modulation of cell signaling and its antioxidant capabilities.[16][17]
While a direct efficacy comparison involving this compound is not currently possible due to a lack of data, the broader indole carboxamide class remains a highly valuable and versatile scaffold in drug discovery. The potent and targeted activity of its derivatives highlights the significant impact that specific substitutions on the indole core can have on biological efficacy. Further research is warranted to explore the therapeutic potential of under-investigated derivatives like this compound.
References
- 1. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds | MDPI [mdpi.com]
- 2. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Luteolin and Indole-3-Carbinol Synergistically Constrains ERα-Positive Breast Cancer by Dual Inhibiting Estrogen Receptor Alpha and Cyclin-Dependent Kinase 4/6 Pathway in Cultured Cells and Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indoleamides are active against drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. MTT (Assay protocol [protocols.io]
- 12. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Melatonin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Stress in Cultured Mouse Mammary Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Melatonin in Cancer Treatment: Current Knowledge and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Lack of Validation Data for 1-methyl-1H-indole-3-carboxamide as a Chemical Probe
References
- 1. benchchem.com [benchchem.com]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
Comparative Analysis of 1-methyl-1H-indole-3-carboxamide and its Analogs as Potential Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of indole-3-carboxamide derivatives against urease, a key enzyme implicated in the pathogenesis of various diseases, including gastritis and peptic ulcers caused by Helicobacter pylori. Due to the limited availability of direct benchmark studies on 1-methyl-1H-indole-3-carboxamide, this guide utilizes data from structurally related N-substituted indole-3-carbaldehyde oxime derivatives as a basis for comparison against the known urease inhibitor, thiourea. This approach allows for an informed assessment of the potential of the indole-3-carboxamide scaffold as a source of novel urease inhibitors.
Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[1] The resulting ammonia production increases the pH of the surrounding environment, which is a critical survival mechanism for ureolytic bacteria in acidic conditions, such as the stomach.[2] Inhibition of urease is a validated therapeutic strategy to counteract the pathogenic effects of these bacteria.[1][3]
Quantitative Performance Analysis: A Comparative Overview
The inhibitory activities of several N-substituted indole-3-carbaldehyde oxime derivatives have been evaluated against urease and compared with thiourea, a standard urease inhibitor.[4] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. The data indicates that certain indole derivatives exhibit significantly higher potency than thiourea.[3][4]
| Compound | Structure | IC50 (mM) |
| (Z)-N-hydroxy-1-(1H-indol-3-yl)methanimine | ![]() | 0.1530 ± 0.0016 |
| (Z)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | ![]() | 0.0821 ± 0.0021 |
| (E)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | ![]() | 0.0642 ± 0.0013 |
| (Z)-N-hydroxy-1-(1-benzyl-1H-indol-3-yl)methanimine | ![]() | 0.0516 ± 0.0035 |
| (E)-N-hydroxy-1-(1-benzyl-1H-indol-3-yl)methanimine | ![]() | 0.0345 ± 0.0008 |
| Thiourea (Reference Inhibitor) | ![]() | 0.2387 ± 0.0048[4], 21.0 to 22.4 µM[3] |
Note: The IC50 values for the indole derivatives are from a study evaluating them as urease inhibitors.[4] The IC50 for thiourea can vary depending on assay conditions.[3][5]
Experimental Protocols: Urease Inhibition Assay
The following is a detailed protocol for determining the in vitro urease inhibitory activity of test compounds using the Berthelot method, which quantifies the amount of ammonia produced from the enzymatic breakdown of urea.[1][6]
Materials and Reagents:
-
Urease enzyme solution
-
Urea substrate solution
-
Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.5)
-
Test compounds and a standard inhibitor (e.g., thiourea) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol reagent (Phenol and sodium nitroprusside solution)
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
-
Incubator
Procedure:
-
Preparation of Reagents: Prepare all solutions in the appropriate buffers and concentrations.
-
Plate Setup: In a 96-well plate, add a small volume (e.g., 5 µL) of the test compound solutions at various concentrations to the designated wells. For the negative control (100% enzyme activity), add the same volume of the solvent used to dissolve the test compounds.
-
Enzyme Addition: Add the urease enzyme solution to all wells except for the blank.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the urea substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Color Development: Stop the reaction and initiate color development by adding the phenol reagent followed by the alkaline hypochlorite solution (Berthelot reagents).
-
Final Incubation: Incubate the plate for a further period to allow for the development of a stable blue-green color.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 625 and 670 nm.[6]
-
Data Analysis: Calculate the percentage of urease inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100.[6]
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Science: Diagrams and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate the key pathways and workflows.
Caption: Urease catalytic cycle and the mode of action of competitive inhibitors.
Caption: Workflow for the in vitro urease inhibition assay using the Berthelot method.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of <i>N</i>-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against <i>Helicobacter pylori</i> - ProQuest [proquest.com]
- 5. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
head-to-head comparison of different synthetic routes to 1-methyl-1H-indole-3-carboxamide
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 1-methyl-1H-indole-3-carboxamide is a valuable scaffold found in numerous biologically active compounds. This guide provides a head-to-head comparison of three distinct synthetic routes to this target molecule, offering a comprehensive overview of their respective methodologies, yields, and strategic considerations.
Executive Summary
Three primary synthetic strategies for the preparation of this compound are evaluated:
-
Route 1: Post-Methylation Functionalization of Indole. This classic approach involves the initial N-methylation of indole, followed by the introduction and modification of the C3 substituent.
-
Route 2: Functionalization of Pre-Methylated Indole-3-carboxylic Acid. This route begins with the commercially available indole-3-carboxylic acid, which is first N-methylated and then converted to the target amide.
-
Route 3: Direct Methylation of Indole-3-carboxamide. The most convergent approach, this route involves the direct N-methylation of the pre-formed indole-3-carboxamide.
The selection of the optimal route will depend on factors such as starting material availability, desired scale, and tolerance to specific reagents and reaction conditions.
Route 1: Post-Methylation Functionalization of Indole
This multi-step synthesis begins with the readily available and inexpensive starting material, indole. The indole nitrogen is first methylated, followed by a Vilsmeier-Haack formylation to introduce the C3-aldehyde. Subsequent oxidation to the carboxylic acid and a final amidation step yield the desired product.
Quantitative Data
| Step | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Methylation | Dimethyl carbonate, K₂CO₃ | DMF | 130 | 3.5 | ~95 |
| 2 | Vilsmeier-Haack | POCl₃, DMF | DMF | 0-85 | 6 | ~85-96 |
| 3 | Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | RT | 12 | ~90 (estimated)[1] |
| 4 | Amidation | NH₄Cl, HATU, DIPEA | DMF | RT | 12 | ~85 (estimated)[1] |
| Overall | ~65-73 |
Experimental Protocols
Step 1: N-Methylation of Indole A mixture of indole, potassium carbonate, and dimethyl carbonate in DMF is heated to reflux (~130 °C) for 3.5 hours. After cooling, the product is precipitated by the addition of ice-cold water and filtered.
Step 2: Vilsmeier-Haack Formylation of 1-Methyl-1H-indole To a solution of Vilsmeier reagent (prepared from POCl₃ and DMF) in DMF at 0 °C, 1-methyl-1H-indole is added. The solution is stirred at room temperature and then heated. The reaction is quenched with aqueous NaOH, and the product is isolated by filtration.
Step 3: Oxidation of 1-Methyl-1H-indole-3-carboxaldehyde The aldehyde is dissolved in a mixture of tert-butanol and water. Sodium dihydrogen phosphate and 2-methyl-2-butene are added, followed by the dropwise addition of a sodium chlorite solution at room temperature. The reaction is monitored by TLC until completion. The carboxylic acid is isolated after an acidic workup[1].
Step 4: Amidation of 1-Methyl-1H-indole-3-carboxylic acid The carboxylic acid is dissolved in DMF, and HATU and DIPEA are added, followed by ammonium chloride. The reaction is stirred at room temperature until completion. The product is isolated by extraction after quenching with water[1].
Route 2: Functionalization of Pre-Methylated Indole-3-carboxylic Acid
This route offers the advantage of starting from a more functionalized precursor, indole-3-carboxylic acid. The synthesis involves the N-methylation of this acid, which can also lead to the formation of the methyl ester, followed by amidation.
Quantitative Data
| Step | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N- & O-Methylation | Dimethyl carbonate, K₂CO₃ | DMF | 130 | 5 | ~50 |
| 2 | Aminolysis | NH₃ (aq. or gas) | Methanol | RT-100 | 12-24 | ~90 (estimated) |
| Overall | ~45 |
Experimental Protocols
Step 1: N- and O-Methylation of Indole-3-carboxylic Acid A mixture of indole-3-carboxylic acid, potassium carbonate, and dimethyl carbonate in DMF is heated to reflux (~130 °C) for 5 hours. This reaction leads to a mixture of N-methylindole (due to decarboxylation) and the desired methyl 1-methyl-1H-indole-3-carboxylate. The desired product is isolated by column chromatography[2].
Step 2: Aminolysis of Methyl 1-methyl-1H-indole-3-carboxylate The methyl ester is dissolved in methanol and treated with a saturated solution of ammonia in methanol or aqueous ammonia. The reaction mixture is stirred at room temperature or heated in a sealed vessel until the starting material is consumed (monitored by TLC). The product is isolated by removal of the solvent and purification by recrystallization or chromatography.
Route 3: Direct Methylation of Indole-3-carboxamide
This is the most convergent and potentially most efficient route, starting from commercially available indole-3-carboxamide. The key step is the selective N-methylation of the indole nitrogen without affecting the amide functionality.
Quantitative Data
| Step | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Methylation | PhMe₃NI, Cs₂CO₃ | Toluene | 120 | 16-24 | ~85-91[3] |
| Overall | ~85-91 |
Experimental Protocols
Step 1: N-Methylation of Indole-3-carboxamide A mixture of indole-3-carboxamide, cesium carbonate, and phenyl trimethylammonium iodide in toluene is heated at 120 °C for 16-24 hours. The reaction is monitored by TLC. After completion, the reaction mixture is worked up by washing with a mild acid to remove byproducts, followed by extraction and purification of the final product[3].
Head-to-Head Comparison
| Feature | Route 1 | Route 2 | Route 3 |
| Starting Material | Indole | Indole-3-carboxylic acid | Indole-3-carboxamide |
| Number of Steps | 4 | 2 | 1 |
| Overall Yield | ~65-73% | ~45% | ~85-91% |
| Key Advantages | Inexpensive starting material, well-established reactions. | Utilizes a more advanced starting material. | Most convergent, highest overall yield, fewest steps. |
| Key Disadvantages | Longest route, requires multiple purifications. | Moderate yield in the first step due to side reactions. | Requires a specific, less common methylating agent. |
| Scalability | Good, but requires handling of POCl₃. | Moderate, limited by the chromatographic separation. | Good, with a simple procedure. |
Conclusion
Based on this comparative analysis, Route 3 emerges as the most efficient synthetic strategy for the preparation of this compound in a laboratory setting, offering the highest overall yield in a single step. Its primary drawback is the requirement for a specialized methylating agent.
Route 1 provides a reliable and scalable alternative , starting from the most basic raw material, indole. While it involves more steps, the individual reactions are generally high-yielding and well-documented.
Route 2 is the least favorable due to the competing decarboxylation and esterification reactions in the first step, leading to a lower overall yield and the need for careful purification.
The choice of the optimal synthetic route will ultimately be guided by the specific needs of the research or development project, including cost, scale, available equipment, and expertise. This guide provides the necessary data to make an informed decision for the synthesis of this important indole derivative.
References
Evaluating the Off-Target Effects of 1-methyl-1H-indole-3-carboxamide: A Comparative Guide
A comprehensive evaluation of the off-target effects of the specific compound 1-methyl-1H-indole-3-carboxamide is not possible at this time due to the absence of publicly available experimental data on its primary biological target and any subsequent off-target screening.
While the indole-3-carboxamide scaffold is a recognized pharmacophore present in numerous biologically active compounds, specific data for the N-methylated derivative, this compound, is scarce in the scientific literature and commercial databases. This guide, therefore, will provide a comparative overview of the known biological activities and off-target profiles of structurally related indole- and indazole-3-carboxamides to offer a predictive context for the potential off-target effects of this compound.
Introduction to the Indole-3-Carboxamide Scaffold
The indole-3-carboxamide core is a versatile structural motif in medicinal chemistry, known to interact with a wide range of biological targets. Derivatives of this scaffold have been investigated for numerous therapeutic applications, including as anti-cancer agents, anti-infectives, and modulators of central nervous system targets. The biological activity of these compounds is highly dependent on the substitutions on the indole ring, the carboxamide nitrogen, and other positions.
Potential Target Classes and Off-Target Considerations
Based on the activities of structurally similar compounds, several potential target classes and, consequently, potential off-target liabilities for this compound can be hypothesized.
A significant number of indole and indazole carboxamide derivatives have been identified as kinase inhibitors. For instance, derivatives of the closely related 1H-indazole-3-carboxamide have been developed as potent inhibitors of p21-activated kinase 1 (PAK1), a target implicated in cancer progression.[1]
Table 1: Inhibitory Activity of Representative Indazole-3-Carboxamide Analogs against PAK1
| Compound ID | Structure | Target | IC50 (nM) |
| Compound 30l | 1H-indazole-3-carboxamide derivative | PAK1 | 9.8 |
Data sourced from a study on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors.[1]
Given the structural similarity, it is plausible that this compound could exhibit activity at various kinases. A broad kinase panel screening would be the standard experimental approach to assess for such off-target effects.
The indole scaffold is a common feature in ligands for various GPCRs, including serotonin (5-HT) and cannabinoid receptors. For example, certain N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives have been identified as potent and selective 5-HT4 receptor antagonists.[2] Furthermore, a range of indole and indazole-3-carboxamide derivatives are known to act as synthetic cannabinoid receptor agonists.[3]
Experimental Workflow for GPCR Off-Target Screening:
Derivatives of indole-2-carboxamide have been investigated as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a target for analgesics.[4] This suggests that ion channels could be another class of potential off-targets for indole-3-carboxamides.
Experimental Protocols for Off-Target Profiling
To definitively evaluate the off-target effects of this compound, a tiered experimental approach is necessary.
1. Broad Panel Screening (Primary Screen):
-
Methodology: The compound would be screened at a single high concentration (e.g., 10 µM) against a large panel of targets, including kinases, GPCRs, ion channels, and nuclear receptors. Commercial services from companies like Eurofins Discovery or Reaction Biology offer comprehensive screening panels.
-
Data Presentation: Results are typically presented as a percentage of inhibition or activation.
2. Dose-Response Studies (Secondary Screen):
-
Methodology: For any "hits" identified in the primary screen (e.g., >50% inhibition), a full dose-response curve is generated to determine potency (IC50 for inhibition or EC50 for activation).
-
Data Presentation:
-
Table 2: Hypothetical Dose-Response Data for Off-Target Hits
Target Assay Type IC50/EC50 (µM) Kinase X KinaseGlo 2.5 GPCR Y Radioligand Binding 8.1 | Ion Channel Z | Patch Clamp | 15.3 |
-
3. Cellular and Functional Assays (Tertiary Screen):
-
Methodology: For confirmed off-target interactions with significant potency, cellular assays are employed to assess the functional consequences of this binding. This could involve measuring changes in downstream signaling pathways, gene expression, or cellular phenotypes.
-
Data Presentation: Data would be presented in various formats, including graphs of cellular responses and tables of EC50/IC50 values in a cellular context.
Signaling Pathway Diagram for a Hypothetical Kinase Off-Target:
Comparison with Alternatives
Without a defined on-target activity for this compound, a direct comparison with alternatives is speculative. However, if, for example, its primary target was discovered to be a specific kinase, relevant alternatives would include other kinase inhibitors in the same class. The comparison would then focus on:
-
Selectivity: A comparison of the IC50 values for the on-target versus a panel of off-target kinases. A more selective compound would have a large therapeutic window.
-
Potency: The IC50 or EC50 for the primary target.
-
Functional Effects: The downstream consequences of both on-target and off-target engagement in cellular and in vivo models.
Conclusion
While the indole-3-carboxamide scaffold is of significant interest in drug discovery, a thorough evaluation of the off-target effects of this compound is hampered by the lack of primary biological activity data. The information on related compounds suggests that kinases and GPCRs are potential off-target classes. To provide a definitive guide, experimental screening of this compound against broad target panels is required to first identify its on-target activity and subsequently characterize its off-target profile. Researchers and drug development professionals are advised to perform such screens to de-risk any potential therapeutic development of this compound.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of 1-methyl-1H-indole-3-carboxamide's Potential Molecular Targets: PAK1 and CYP51
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential molecular targets for the compound 1-methyl-1H-indole-3-carboxamide: p21-activated kinase 1 (PAK1) and Sterol 14α-demethylase (CYP51). Due to the limited publicly available data on the direct interaction of this compound with these targets, this guide draws comparisons from structurally related indole and indazole-carboxamide analogs. The information presented herein is intended to facilitate further investigation into the mechanism of action of this compound class.
Introduction to Potential Molecular Targets
p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Its dysregulation is implicated in several cancers, making it an attractive target for therapeutic intervention.
Sterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme essential for sterol biosynthesis in fungi and protozoa. It is a well-established target for antifungal and antiparasitic drugs. Inhibition of CYP51 disrupts the integrity of the pathogen's cell membrane, leading to cell death.
Quantitative Comparison of Inhibitor Activity
The following tables summarize the inhibitory activities of known PAK1 and CYP51 inhibitors. While direct inhibitory data for this compound is unavailable, data for a structurally related 1H-indazole-3-carboxamide derivative is presented for PAK1, and data for common azole antifungals are presented for CYP51.
Table 1: Comparison of PAK1 Inhibitors
| Compound | Structure | Target | IC50 (nM) | Assay Type |
| Compound 30l (1H-indazole-3-carboxamide derivative) [1] | Indazole-carboxamide | PAK1 | 9.8 | Enzymatic Assay |
| FRAX597 [2][3] | Pyrido[2,3-d]pyrimidin-7-one | PAK1 | 8 | Enzymatic Assay |
| PF-03758309 [2][3][4] | Pyrrolopyrazole | PAK4 (also inhibits PAK1) | Kᵢ = 13.7 | Enzymatic Assay |
| IPA-3 [2][5] | Dinaphthyldisulfide | PAK1 (allosteric) | 2,500 | Cell-free Assay |
Table 2: Comparison of CYP51 Inhibitors (T. cruzi)
| Compound | Structure | Target | IC50 (µM) | Assay Type |
| Ketoconazole [6] | Imidazole | T. cruzi CYP51 | 0.014 | Fluorescence-based |
| Itraconazole [6] | Triazole | T. cruzi CYP51 | 0.029 | Fluorescence-based |
| Posaconazole [6] | Triazole | T. cruzi CYP51 | 0.048 | Fluorescence-based |
| Fluconazole [6] | Triazole | T. cruzi CYP51 | 0.88 | Fluorescence-based |
Signaling and Metabolic Pathways
The diagrams below illustrate the cellular pathways associated with PAK1 and CYP51.
Experimental Protocols
Detailed methodologies for assessing the inhibition of PAK1 and CYP51 are provided below.
PAK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction.[7][8][9][10][11]
Objective: To determine the in vitro inhibitory activity of a test compound against PAK1 kinase.
Materials:
-
Recombinant human PAK1 enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Test compound (e.g., this compound)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white opaque assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase substrate and ATP to each well.
-
Initiate the kinase reaction by adding 5 µL of the PAK1 enzyme solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
CYP51 Inhibition Assay (Fluorescence-based)
This protocol is based on a high-throughput fluorescence-based functional assay using recombinantly expressed T. cruzi CYP51.[6][12][13]
Objective: To determine the in vitro inhibitory activity of a test compound against T. cruzi CYP51.
Materials:
-
Recombinant T. cruzi CYP51 enzyme (e.g., in bactosomes)
-
Fluorogenic substrate: 7-benzyloxy-4-(trifluoromethyl)coumarin (BOMCC)
-
Test compound (e.g., this compound)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
NADPH regenerating system (glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase)
-
96-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture Preparation:
-
In a 96-well plate, add the test compound to achieve final concentrations typically ranging from 0.01 to 10 µM.
-
Add the T. cruzi CYP51 enzyme and the BOMCC substrate to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Start the reaction by adding the NADPH regenerating system to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the production of the fluorescent metabolite, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC), at 1-minute intervals for 10-20 minutes (Excitation: ~410 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each concentration of the test compound.
-
Express the rates as a percentage of the solvent-only control.
-
Determine the IC50 value by plotting the percentage of control activity against the compound concentration and fitting the data to a four-parameter logistic equation.
-
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. PAK1/CDC42 Kinase Enzyme System Application Note [worldwide.promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
Comparative Efficacy of 1-methyl-1H-indole-3-carboxamide and Analogs: A Statistical and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 1-methyl-1H-indole-3-carboxamide and its structural analogs. Due to the limited specific experimental data available for this compound, this document focuses on the broader class of indole-3-carboxamide derivatives, presenting experimental data from publicly available literature to offer insights into their potential therapeutic applications, particularly in oncology and infectious diseases.
Data Presentation
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various indole-3-carboxamide derivatives, providing a basis for statistical validation and comparison.
Anticancer Activity of Indole-3-Carboxamide Derivatives
The cytotoxic effects of several indole-3-carboxamide derivatives against a panel of human cancer cell lines are presented below. The half-maximal inhibitory concentration (IC50) values indicate the potency of each compound in inhibiting cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Primaquine-indole-3-carboxamide 2 | LNCaP (Prostate) | More potent than Primaquine | [1] |
| MDA-MB-453 (Breast) | ~1.7-fold less potent than Primaquine | [1] | |
| Thiazolyl-indole-2-carboxamide 6i | MCF-7 (Breast) | 6.10 ± 0.4 | [2] |
| Thiazolyl-indole-2-carboxamide 6v | MCF-7 (Breast) | 6.49 ± 0.3 | [2] |
| Indole-2-carboxamide 5e | A-549 (Lung) | 0.95 | [3] |
| MCF-7 (Breast) | 0.80 | [3] | |
| Panc-1 (Pancreatic) | 1.00 | [3] |
Antimicrobial Activity of Indole-3-Carboxamide Derivatives
The antimicrobial efficacy of various indole-3-carboxamide derivatives is summarized by their Minimum Inhibitory Concentration (MIC) values against different microbial strains. Lower MIC values are indicative of greater antimicrobial potency.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Indole carboxamide derivative | Staphylococcus aureus | 1.56-3.13 | [4] |
| Bacillus subtilis | 1.56-12.5 | [4] | |
| Escherichia coli | 1.56-12.5 | [4] | |
| 5-Bromo-indole-3-carboxamide-polyamine 13b | Staphylococcus aureus | ≤ 0.28 µM | [5][6] |
| Acinetobacter baumannii | ≤ 0.28 µM | [5][6] | |
| Cryptococcus neoformans | ≤ 0.28 µM | [5][6] | |
| Indole-triazole derivative 3d | MRSA | More effective than ciprofloxacin | [7] |
| C. krusei | More effective than fluconazole | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate independent validation.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.[8]
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: The broth microdilution method is a common technique used to determine the MIC. A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Procedure:
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound is prepared in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., ~5×10^5 CFU/mL) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.[9][10]
Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity of a test compound for the 5-HT1A receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]8-OH-DPAT) for binding to the 5-HT1A receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Procedure:
-
Membrane Preparation: Cell membranes expressing the human 5-HT1A receptor are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[11][12]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key experimental workflows and a potential signaling pathway.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-methyl-1H-indole-3-carboxamide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document outlines the essential, step-by-step procedures for the safe disposal of 1-methyl-1H-indole-3-carboxamide, a compound that should be handled as hazardous chemical waste. Adherence to these guidelines, in conjunction with institutional and regulatory protocols, is critical.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves should be worn. Always inspect gloves for integrity before use.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[1][2]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.[6]
Quantitative Hazard Data Summary
The following table summarizes the key hazard classifications for compounds structurally similar to this compound, providing a basis for its cautious handling.
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][5] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2][5] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1][2][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with hazardous waste management principles.
1. Waste Collection:
- Collect all waste containing this compound, including contaminated labware and PPE, in a designated, compatible, and leak-proof container.[6][7]
- The container must be kept tightly sealed except when adding waste to prevent the release of fumes or dust.[7]
2. Labeling:
- Clearly label the waste container with the words "HAZARDOUS WASTE".[7]
- The label must include the full chemical name: "this compound" and its concentration.[6]
- Indicate the date when the waste was first added to the container.[6]
3. Storage:
- Store the sealed and labeled waste container in a designated, well-ventilated, and secure area.[2][6]
- The storage area should be away from incompatible materials such as strong oxidizing agents and strong bases.[1]
- It is best practice to use secondary containment to mitigate any potential leaks or spills.[6]
4. Disposal:
- Dispose of the hazardous waste through an approved waste disposal plant or a licensed chemical waste management company.[2][8][9]
- Do not dispose of this compound down the drain or in regular trash.[1]
- Always consult and adhere to your institution's Environmental Health and Safety (EHS) department guidelines, as well as all local, regional, and national regulations for hazardous waste disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-甲基吲哚-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. fishersci.com [fishersci.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Essential Safety and Logistical Information for Handling 1-methyl-1H-indole-3-carboxamide
Disclaimer: No specific Safety Data Sheet (SDS) for 1-methyl-1H-indole-3-carboxamide was found. The following guidance is based on the safety data for the closely related compounds, 1-methyl-1H-indole-3-carboxylic acid and 1-methyl-1H-indole-3-carbaldehyde. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions and build trust by providing value beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from structurally similar compounds, this compound should be handled as a potentially hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4][5] The recommended personal protective equipment is summarized in the table below.
| Protection Type | Recommended PPE | Specifications |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[1][3] |
| Skin and Body Protection | Laboratory coat | Wear appropriate protective clothing to prevent skin exposure.[1][3] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Recommended when handling the powder form or if there is a risk of aerosolization. Use only outdoors or in a well-ventilated area.[1][2][3] |
Operational Plan: Step-by-Step Handling and Storage Procedures
Engineering Controls:
-
Ensure that eyewash stations and safety showers are located close to the workstation.[2]
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with the solid form to minimize dust generation.[1][2][3]
Handling:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Weighing and Transfer:
-
Post-Handling:
Storage:
-
Incompatible Materials: Strong oxidizing agents and strong bases.[2]
Disposal Plan: Step-by-Step Waste Management
All waste materials, including the compound itself, contaminated labware, and PPE, should be treated as hazardous waste.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, compatible, and leak-proof container.
-
The container must be kept closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date of waste accumulation.
-
-
Storage of Waste:
-
Store the labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
-
Final Disposal:
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

